2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-(thian-4-yl)piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c14-11(15)9-12-3-5-13(6-4-12)10-1-7-16-8-2-10/h10H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCLVKOIRJZDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Characterization of thian-containing heterocyclic compounds
An In-Depth Technical Guide to the Characterization of Thiane-Containing Heterocyclic Compounds
Foreword: The Thiane Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with improved pharmacological profiles is paramount. Among the saturated heterocycles, four and six-membered rings like oxetanes and thianes have garnered significant attention.[1] Thiane, a saturated six-membered ring containing a sulfur atom, offers a unique combination of properties that make it an attractive design element for drug development professionals.[2][3] Its inherent three-dimensionality, moderate polarity, and low molecular weight can be leveraged to modulate the physicochemical properties of drug candidates, enhancing potency, metabolic stability, and target specificity.[1][4] The thiane ring serves not merely as a passive scaffold but as an active participant in molecular interactions, influencing conformation and binding affinities. This guide provides a comprehensive, field-proven framework for the definitive characterization of these vital compounds, ensuring the scientific integrity of research and development programs.
The Core Analytical Workflow: An Integrated Approach
The journey from a crude reaction product to a fully validated thiane-containing compound is a systematic process of purification and analysis. Each step yields critical information, and the data from multiple techniques must be synthesized to build an unassailable structural proof. The typical workflow involves preliminary purification and reaction monitoring, followed by detailed structural elucidation and final purity confirmation.
Below is a diagram outlining the logical flow of characterization for a newly synthesized thiane derivative.
Caption: Integrated workflow for the characterization of thiane-containing compounds.
Spectroscopic and Chromatographic Techniques: The Pillars of Characterization
A multi-faceted analytical approach is essential for the unambiguous characterization of thiane heterocycles. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[5][6] It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.
-
¹H NMR: This is the initial and most informative experiment. For the parent thiane ring, protons adjacent to the sulfur atom (α-protons at C2/C6) are deshielded and typically resonate around 2.65 ppm.[7] The chemical shifts and coupling patterns of ring protons are highly sensitive to the nature and orientation (axial/equatorial) of substituents, providing crucial stereochemical insights.
-
¹³C NMR: This technique confirms the carbon skeleton of the molecule. The α-carbons (C2/C6) in thiane appear at approximately 29.4 ppm, while the other ring carbons are found further upfield.[7]
-
2D NMR Techniques: For complex substituted thianes, 2D NMR is indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, allowing the assembly of the complete molecular structure.
-
The relationship between these foundational NMR experiments is illustrated below.
Caption: Interconnectivity of NMR experiments for structural elucidation.
Mass Spectrometry (MS): The Molecular Scale
MS provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues.[8]
-
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. By providing a mass measurement with high accuracy (typically <5 ppm error), HRMS allows for the unambiguous determination of the elemental composition.
-
Electron Ionization (EI-MS): This "hard" ionization technique causes predictable fragmentation of the molecule. The fragmentation pattern of thiane itself shows a strong molecular ion peak ([M]+) at m/z 102, with characteristic fragments corresponding to the loss of ethylene and other ring fragments.[7] These patterns can be used to differentiate between isomers.[9]
-
Electrospray Ionization (ESI-MS): A "soft" ionization technique suitable for more polar or larger molecules, often used in conjunction with HPLC (LC-MS). It typically yields the protonated molecule [M+H]+, confirming the molecular weight with minimal fragmentation.
Table 1: Key Analytical Techniques and Their Primary Role
| Technique | Primary Information Provided | Causality & Rationale |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, chemical environment, stereochemistry. | The magnetic field experienced by each nucleus is unique to its local electronic environment, allowing for detailed structural mapping.[5] |
| 2D NMR | Atom-to-atom connectivity (through bonds). | Exploits nuclear coupling to reveal proximity, essential for assembling complex structures where 1D spectra are ambiguous.[6] |
| HRMS | Unambiguous molecular formula. | Precise mass measurement distinguishes between compounds with the same nominal mass but different elemental compositions. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, conformation. | The diffraction of X-rays by a crystalline lattice provides a direct map of electron density, yielding the definitive atomic arrangement.[10][11] |
| HPLC | Purity assessment, separation of enantiomers. | Differential partitioning of the analyte between a stationary and mobile phase allows for separation based on physicochemical properties.[12] |
| IR Spectroscopy | Presence of specific functional groups (e.g., S=O, C=O). | Molecular vibrations absorb infrared radiation at characteristic frequencies, creating a "fingerprint" of the functional groups present.[13] |
X-ray Crystallography: The Definitive Proof
When an unambiguous, solid-state 3D structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[10][14] It is particularly crucial for:
-
Determining Absolute Stereochemistry: For chiral molecules, crystallography can definitively assign the R/S configuration of all stereocenters.
-
Confirming Molecular Conformation: It provides precise data on bond lengths, angles, and the puckering of the thiane ring, confirming its preferred conformation (typically a chair).[15]
-
Validating Novel Scaffolds: For entirely new chemical entities, a crystal structure provides the highest level of confidence.
The primary challenge and rate-limiting step for this technique is the growth of a high-quality single crystal suitable for diffraction.[10]
Chromatographic Methods: Ensuring Purity
The biological activity of a compound is intrinsically linked to its purity. Chromatographic techniques are essential for both purification and final purity assessment.[16]
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for purification by column chromatography.[17]
-
Column Chromatography: The workhorse for purifying multigram quantities of synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): The standard for quantitative purity analysis. Using a calibrated detector, HPLC can determine the purity of a sample to >99%. Furthermore, by employing a chiral stationary phase, HPLC can be used to separate and quantify the enantiomers of a chiral thiane derivative.[12]
Experimental Protocols: From Sample to Data
The quality of analytical data is directly dependent on the integrity of the experimental procedure. The following protocols represent standard, validated methods in a drug discovery laboratory.
Protocol 1: NMR Sample Preparation and Initial Analysis
Objective: To obtain high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified thiane derivative directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a glass pipette. The choice of solvent depends on the solubility of the compound.
-
Homogenization: Cap the NMR tube and vortex gently until the sample is fully dissolved. If necessary, use a sonicator for brief periods.
-
Acquisition Setup: Insert the sample into the NMR spectrometer. Load a standard set of acquisition parameters for the desired experiments.
-
1D ¹H Spectrum: Acquire a proton spectrum first. This experiment is fast and confirms the presence of the compound and its approximate purity.
-
1D ¹³C Spectrum: Acquire a carbon spectrum (e.g., using a broadband-decoupled pulse program). This typically requires a longer acquisition time due to the low natural abundance of ¹³C.
-
2D Spectra: Acquire 2D COSY and HSQC spectra. These experiments provide the crucial connectivity information.
-
Data Processing: Process all spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
Self-Validation: The internal standard in the deuterated solvent (e.g., residual CHCl₃ at 7.26 ppm in CDCl₃) serves as a reference. The consistency between the 1D and 2D data (e.g., every proton signal in the ¹H spectrum should have a corresponding correlation in the HSQC) validates the dataset.
Protocol 2: HPLC Purity Analysis (Reverse-Phase)
Objective: To determine the purity of the final compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation Setup:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to an appropriate wavelength (e.g., 254 nm, or the λₘₐₓ of the compound if it has a chromophore).
-
Injection Volume: 5 µL.
-
-
Gradient Elution: Run a standard gradient, for example:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing it as a percentage.
Self-Validation: A blank injection (solvent only) should show no interfering peaks. The retention time of the main peak should be consistent across multiple injections. The peak shape should be symmetrical (tailing or fronting can indicate column or method issues).
Field Insights: Beyond the Basics
Conformational Analysis of the Thiane Ring
Like cyclohexane, the thiane ring predominantly adopts a strain-free chair conformation.[15][18] This has profound implications for its chemical and physical properties. Substituents can occupy either an axial (perpendicular to the ring plane) or equatorial (in the ring plane) position.
-
NMR Signatures: Axial and equatorial protons on the same carbon are chemically non-equivalent and will appear as distinct signals with different coupling constants. Typically, the coupling constant between two adjacent axial protons (J_ax-ax) is large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). This difference is a powerful tool for assigning stereochemistry.
-
Drug Design Implications: The spatial arrangement of substituents, dictated by the chair conformation, directly impacts how a molecule fits into a protein binding pocket. A change from an equatorial to an axial substituent can completely abolish biological activity. Therefore, confirming the conformational preference is not just an academic exercise but a critical step in structure-activity relationship (SAR) studies.[19]
Characterization of Thiane Oxides and Dioxides
The sulfur atom in thiane can be readily oxidized to the corresponding sulfoxide (thiane 1-oxide) and sulfone (thiane 1,1-dioxide).[20] These oxidized forms are important in their own right as synthetic intermediates and are often metabolites of thiane-containing drugs.
-
Spectroscopic Changes:
-
IR Spectroscopy: The oxidation introduces a strong S=O stretching band in the IR spectrum, typically around 1030-1070 cm⁻¹ for sulfoxides and two bands around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹ for sulfones.
-
NMR Spectroscopy: The introduction of the electronegative oxygen atom causes a significant downfield shift of the adjacent α-protons and α-carbons in both ¹H and ¹³C NMR spectra. This deshielding effect is a key diagnostic feature.
-
-
Stereochemistry of Sulfoxides: Thiane 1-oxide possesses a stereogenic sulfur center. The oxygen can be either axial or equatorial, leading to diastereomers that can often be separated and will have distinct NMR spectra.
Conclusion
The rigorous characterization of thiane-containing heterocyclic compounds is a non-negotiable requirement in modern drug discovery and development. A logical, multi-technique approach, grounded in the principles of NMR, MS, and chromatography, is essential to confirm structure, purity, and stereochemistry. By understanding the "why" behind each analytical choice—from routine NMR to definitive X-ray crystallography—researchers can ensure the integrity of their data and make informed decisions that accelerate the journey from a promising molecule to a potential therapeutic agent.
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ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. [Link]
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ACS Publications. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum. [Link]
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Al-Omar, M. A. (2010). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules, 15(8), 5391-5403. [Link]
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Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. [Link]
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National Institutes of Health. (2011). X-Ray Crystallography of Chemical Compounds. [Link]
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Baghdad Science Journal. (n.d.). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Conformations of Rings. [Link]
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YouTube. (2011). Conformational Analysis: Conformers of Rings. [Link]
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An In-Depth Technical Guide to the In-Silico Modeling of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic Acid Binding to PARP1
Introduction: Bridging Computational Modeling and Drug Discovery
In the modern era of pharmaceutical research, in silico methodologies have become an indispensable component of the drug discovery pipeline, offering a powerful lens through which we can predict, analyze, and rationalize molecular interactions at an atomic level.[1][2][3][4][5] These computational techniques significantly de-risk and accelerate development by allowing researchers to screen vast chemical libraries, refine lead compounds, and understand complex biological mechanisms before committing to costly and time-intensive laboratory experiments.
This guide provides a comprehensive, technically-grounded walkthrough for the in-silico analysis of a novel small molecule, 2-[4-(thian-4-yl)piperazin-1-yl]acetic acid. Given the absence of extensive public data on this specific compound, we will undertake a complete modeling workflow against a high-value, rational-selected biological target. The piperazine scaffold, a key feature of our molecule, is a privileged structure in medicinal chemistry, frequently found in potent inhibitors of various enzyme classes.[6] Notably, its presence is a hallmark of several approved inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA damage response pathway and a major target in oncology.[6][7][8]
Therefore, this guide will use human PARP1 as the macromolecular target to illustrate a robust, field-proven in-silico workflow. We will proceed from the foundational steps of target and ligand preparation to the predictive power of molecular docking, the dynamic insights of molecular dynamics (MD) simulations, and the quantitative rigor of binding free energy calculations. Each protocol is designed as a self-validating system, with explanations for the causality behind each experimental choice, ensuring scientific integrity and reproducibility.
Part 1: Foundational Workflow - Target Selection and Preparation
The journey of a successful in-silico study begins with the careful selection and meticulous preparation of the protein target. The quality of the initial structure is paramount, as it directly influences the reliability of all subsequent calculations.
Rationale for Target Selection: Why PARP1?
Poly (ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[7] Several FDA-approved drugs, including Olaparib and Rucaparib, exploit this vulnerability. A key structural feature of many of these inhibitors is a piperazine moiety that engages in critical interactions within the PARP1 active site.[6] This makes PARP1 an exceptionally relevant and well-validated target for our ligand, which features this same chemical scaffold.
Selection of a High-Quality Crystal Structure
The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For this study, we select the crystal structure of the human PARP1 catalytic domain in complex with an inhibitor (PDB ID: 4HHY ).[9][10]
Criteria for Selection:
-
Source: Homo sapiens.
-
Resolution: 2.72 Å. A resolution below 3.0 Å is generally acceptable for docking studies.
-
Completeness: The structure contains the catalytic domain where our ligand is expected to bind.
-
Co-crystallized Ligand: The presence of a bound inhibitor helps to define the active site and validate our docking protocol (i.e., by redocking the original ligand).
Experimental Protocol: Protein Preparation
This protocol details the steps to clean and prepare the PDB structure for docking using UCSF Chimera, a widely used molecular visualization program.
-
Fetch the PDB Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter 4HHY and click Fetch.
-
-
Initial Cleaning - Removing Non-Essential Molecules:
-
The principle of this step is to create a clean system containing only the protein chain that forms the binding site.
-
Delete unwanted protein chains (if any) and water molecules. Select Select > Structure > water. Then, Actions > Atoms/Bonds > delete.
-
Remove the co-crystallized ligand and any other heteroatoms (e.g., ions, solvent molecules) that are not structurally essential. This is done to prepare the binding site for the new ligand. Select the ligand and repeat the delete action.
-
-
Adding Hydrogen Atoms:
-
Crystal structures often lack explicit hydrogen atoms. These are critical for defining the correct hydrogen-bonding network and steric environment.
-
Go to Tools > Structure Editing > AddH.
-
Keep the default settings and click OK. Chimera will add hydrogens based on standard protonation states at neutral pH.
-
-
Assigning Partial Charges:
-
Partial atomic charges are necessary for calculating electrostatic interactions in docking and simulations.
-
Go to Tools > Structure Editing > Add Charge.
-
Select the AMBER ff14SB force field for standard proteins. Click OK.
-
-
Saving the Prepared Receptor:
-
The prepared protein structure must be saved in a format compatible with the docking software.
-
Go to File > Save Mol2. Save the file as receptor_prepared.mol2.
-
Part 2: Ligand Preparation - From 2D Structure to 3D Model
Accurate representation of the small molecule ligand is as critical as the protein. This involves generating a correct 3D conformation and assigning appropriate chemical properties.
Experimental Protocol: Ligand Generation and Optimization
-
Generate 2D Structure:
-
Use a chemical drawing tool such as ChemDraw or the free PubChem Sketcher to draw the 2D structure of this compound.
-
-
Convert to 3D and Optimize:
-
The 2D sketch must be converted into a low-energy 3D conformation. This is crucial as the docking algorithm will explore rotational freedom, but starting from a reasonable conformation is more efficient.
-
Import the 2D structure into a molecular editor like Avogadro.
-
Use the built-in optimization tools: Extensions > Optimize Geometry. This will perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Assign Partial Charges:
-
Similar to the protein, the ligand requires accurate partial charges. For small molecules, a quantum mechanical approach is often preferred.
-
A reliable and accessible method is to use a web server like LigParGen or the CGenFF server , which can generate parameters for GROMACS and other simulation packages using the CHARMM General Force Field.[11]
-
Alternatively, within tools like AutoDock Tools, Gasteiger charges can be assigned, which is a faster, empirical method suitable for docking.
-
-
Save the Prepared Ligand:
-
Save the final, optimized 3D structure in .mol2 or .pdbqt format, depending on the requirements of the docking software. For AutoDock Vina, the .pdbqt format, which includes charge information and torsional degrees of freedom, is required.
-
Part 3: Predicting Binding - The Molecular Docking Workflow
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor, and estimates the strength of the interaction, typically as a scoring function.[12][13][14][15] We will use AutoDock Vina, renowned for its balance of speed and accuracy.[15]
The Docking Workflow Diagram
Caption: Molecular Docking Workflow from Preparation to Analysis.
Experimental Protocol: Docking with AutoDock Vina
This protocol assumes the use of AutoDock Tools (ADT) for preparing files for AutoDock Vina.
-
Prepare Receptor and Ligand PDBQT files:
-
Load the prepared receptor (receptor_prepared.mol2) into ADT.
-
Go to File > Save > Write PDBQT. Save as receptor.pdbqt. ADT will automatically merge non-polar hydrogens and assign atom types.
-
Load the prepared ligand (ligand.mol2) into ADT.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. Save as ligand.pdbqt.
-
-
Define the Grid Box:
-
The grid box defines the three-dimensional space where Vina will search for binding poses. It must encompass the entire binding site.
-
In ADT, with the receptor loaded, go to Grid > Grid Box.
-
Center the grid box on the active site. A reliable method is to center it on the position of the original co-crystallized ligand. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the ligand can freely rotate within the site.
-
Note the coordinates for the center and the size of the box.
-
-
Create the Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.
-
-
Run AutoDock Vina:
-
Open a command-line terminal.
-
Execute the following command: vina --config conf.txt --log log.txt
-
Data Presentation: Docking Results
Vina will output a results.pdbqt file containing the predicted binding poses (typically 9) and their corresponding affinity scores in a log.txt file. The scores are in kcal/mol, with more negative values indicating stronger predicted binding.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -9.2 | 0.000 | Gly863, Ser904, Tyr907, Arg878 |
| 2 | -8.9 | 1.215 | Gly863, Tyr907, Ile870 |
| 3 | -8.7 | 1.876 | Ser904, Arg878, Ala880 |
This table presents hypothetical but realistic data for illustrative purposes.
Part 4: Assessing Stability - Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view. By simulating the movement of atoms over time, we can assess the stability of the predicted protein-ligand complex in a more biologically relevant, solvated environment.[11][16][17][18]
The MD Simulation Workflow Diagram
Caption: Molecular Dynamics Simulation Workflow for a Protein-Ligand Complex.
Experimental Protocol: MD Simulation with GROMACS
This protocol provides a high-level overview of the steps involved in running an MD simulation with GROMACS, a widely used simulation engine.
-
System Preparation:
-
Combine Coordinates: Merge the coordinate files of the prepared receptor and the top-ranked ligand pose from docking into a single complex .pdb file.
-
Generate Topology: Use the GROMACS pdb2gmx tool to generate the protein topology using a force field like CHARMM36. The ligand topology and parameters must be generated separately (e.g., using the CGenFF server) and then included in the main system topology file.
-
Create Simulation Box: Define a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the simulation box with water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.
-
-
Equilibration:
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the protein and ligand while they are kept restrained.
-
NPT Equilibration: Perform a subsequent simulation (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's density to the correct level.
-
-
Production MD:
-
Run the main simulation (e.g., 100 ns or longer) with all restraints removed. Save the coordinates (the trajectory) at regular intervals (e.g., every 10 ps).
-
Data Presentation: Trajectory Analysis
Analysis of the MD trajectory provides insights into the stability and dynamics of the system.
| Analysis Metric | Description | Typical Result (Hypothetical) |
| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD below 3 Å suggests a stable complex. | Protein RMSD plateaus at ~2.1 Å. Ligand RMSD plateaus at ~1.5 Å relative to the protein binding site. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms over time. High RMSF can indicate flexible loops, while low RMSF in the binding site indicates stable ligand interactions. | Low RMSF (< 1.5 Å) for residues Gly863, Ser904, and Tyr907, indicating stable contact with the ligand. |
Part 5: Quantifying Binding Affinity - Free Energy Calculations
To obtain a more accurate estimate of binding affinity than docking scores, we can use end-point free energy methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[19][20][21][22][23] This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models.
Conceptual Protocol: MM/PBSA Calculation
-
Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The calculation involves:
-
ΔE_MM: The molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).
-
ΔG_solv: The solvation free energy, which has two components: a polar part calculated with the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a non-polar part estimated from the solvent-accessible surface area (SASA).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is computed as:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Data Presentation: Binding Free Energy
| Energy Component | Contribution (kcal/mol) | Interpretation |
| van der Waals Energy | -45.7 | Favorable shape complementarity and hydrophobic interactions. |
| Electrostatic Energy | -21.3 | Favorable electrostatic interactions (e.g., H-bonds). |
| Polar Solvation Energy | +35.5 | Unfavorable; energy penalty for desolvating polar groups upon binding. |
| Non-Polar Solvation Energy | -4.8 | Favorable contribution from burying hydrophobic surfaces. |
| ΔG_bind (MM/PBSA) | -36.3 | Strong predicted binding affinity. |
This table presents hypothetical but realistic data for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in-silico workflow for characterizing the binding of this compound to the catalytic domain of PARP1. Through a combination of molecular docking, molecular dynamics simulations, and MM/PBSA free energy calculations, we can generate a detailed, multi-faceted hypothesis of the compound's binding mode, stability, and affinity.
The results from such a study—the predicted binding pose, the key interacting residues, and the quantitative estimate of binding energy—provide a strong foundation for the next steps in drug discovery. These can include:
-
Structure-Activity Relationship (SAR) Analysis: Guiding the synthesis of new analogues by identifying which parts of the molecule are critical for binding and which can be modified to improve properties like potency or selectivity.
-
Experimental Validation: The in-silico predictions serve as a direct hypothesis to be tested experimentally through techniques such as enzymatic assays, Isothermal Titration Calorimetry (ITC), or X-ray crystallography.
By integrating these advanced computational methods into the research pipeline, scientists and drug development professionals can make more informed, data-driven decisions, ultimately enhancing the efficiency and success rate of discovering novel therapeutics.
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Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). Journal of Visualized Experiments. [Link]
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Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Personal Website. [Link]
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Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]
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Lemkul, J. A. GROMACS Tutorials. Personal Website. [Link]
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Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]
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Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]
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GROMACS Protein Ligand Complex Simulations. (n.d.). LigParGen Server. [Link]
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Atilgan, E., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
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Salmas, R. E., et al. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. Journal of Biomolecular Structure & Dynamics. [Link]
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Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry. [Link]
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Hou, T. (2014). Binding free energy theory and MM/PBSA method. SlideShare. [Link]
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AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Medium. [Link]
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Protocol for Docking with AutoDock. (n.d.). University of Nottingham. [Link]
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Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. J Pharmacol Clin Toxicol. [Link]
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Gohlke, H., & Case, D. A. (2004). Free Energy Calculations by the Molecular Mechanics Poisson-Boltzmann Surface Area Method. John Wiley & Sons. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. [Link]
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Pyridazine Based Compounds with PARP-1 Inhibitory Activity. (n.d.). Request PDF on ResearchGate. [Link]
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Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (n.d.). ResearchGate. [Link]
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Atilgan, E., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]
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Enhancing In Silico Drug Discovery with AI. (2024). Endava. [Link]
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What is in silico drug discovery?. (2025). Patsnap Synapse. [Link]
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In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers Research Topic. [Link]
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PDB-Dev Team. (2025). 9etq - Crystal structure of PARP1 catalytic domain bound to AZD5305 (SARUPARIB). Protein Data Bank Japan. [Link]
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In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. [Link]
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Berman, H. M., et al. (2013). 4HHZ: Crystal structure of PARP catalytic domain in complex with novel inhibitors. RCSB PDB. [Link]
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In Silico Modeling: New Era in Rare Disease Drug Development. (2023). Premier Research. [Link]
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Berman, H. M., et al. (2021). 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47. RCSB PDB. [Link]
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(a) Chemical structure of PARP-1 inhibitor used in MD simulations. (b)... (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of Piperazine Acetic Acid Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Early-Stage Screening
In the landscape of modern drug discovery, the piperazine heterocycle holds a distinguished position. Its presence in numerous FDA-approved drugs is a testament to its versatile pharmacophoric properties, enabling interaction with a wide range of biological targets.[1][2][3] Piperazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antipsychotic effects.[2][4][5][6] The introduction of an acetic acid moiety to this scaffold creates a class of analogs with unique physicochemical properties, potentially enhancing solubility and providing a critical carboxylic acid handle for hydrogen bonding with target receptors.
This guide delineates a strategic, multi-tiered approach to the preliminary biological screening of novel piperazine acetic acid analogs. It is designed not as a rigid protocol but as a framework for logical, evidence-based decision-making. As a senior application scientist, my objective is to move beyond the mere "how" and delve into the "why"—explaining the causality behind experimental choices and embedding self-validating systems within each protocol to ensure data integrity and trustworthiness.
Part 1: The Foundational Screening Cascade: A Triad of Primary Assays
The initial assessment of any new chemical entity must be broad, efficient, and informative. The goal is to rapidly identify compounds with potential therapeutic activity while simultaneously flagging those with overt toxicity. This "fail fast, fail cheap" philosophy is crucial for conserving resources. Our preliminary screening cascade is therefore built on three pillars: Cytotoxicity, Antimicrobial Activity, and Target-Class Enzyme Inhibition.
Caption: High-level workflow for preliminary biological screening.
In Vitro Cytotoxicity: Establishing the Therapeutic Window
Expertise & Causality: Before assessing therapeutic efficacy, we must understand a compound's intrinsic toxicity to mammalian cells. A potent compound that indiscriminately kills all cells is a poison, not a drug. In vitro cytotoxicity assays are the cornerstone of this initial safety assessment, providing a crucial first look at a compound's therapeutic index—the ratio between its toxic dose and its therapeutic dose. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[7] The core principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[7]
Principle: This protocol quantifies the concentration at which a test compound inhibits 50% of cell growth (IC₅₀) in both a cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) to determine a selectivity index.[8][9]
Self-Validating System:
-
Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells. This defines 100% cell viability.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin). This confirms the assay is responsive to cytotoxic agents.
-
Blank Control: Medium only (no cells). This corrects for background absorbance.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) cell lines to ~80% confluency.
-
Harvest cells using trypsinization and perform a cell count.
-
Dilute the cell suspension in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well microtiter plate.[7]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each piperazine acetic acid analog in sterile DMSO.
-
Perform serial dilutions in a complete growth medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells remains below 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations (including controls).
-
Incubate for another 24 or 48 hours.[9]
-
-
MTT Incubation & Solubilization:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully aspirate the medium without disturbing the purple formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to solubilize the formazan.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]
-
Calculate the percentage of cell viability for each concentration relative to the negative control (vehicle-treated cells).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[7]
-
| Compound ID | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| PAA-001 | MCF-7 (Cancer) | 15.2 | 6.58 |
| HEK293 (Normal) | >100 | ||
| PAA-002 | MCF-7 (Cancer) | 85.6 | 1.05 |
| HEK293 (Normal) | 90.1 | ||
| Doxorubicin | MCF-7 (Cancer) | 0.8 | 12.5 |
| (Control) | HEK293 (Normal) | 10.0 | |
| ¹ Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line. A higher SI is desirable. |
Antimicrobial Activity: The Search for Novel Antibacterials
Expertise & Causality: The rise of antimicrobial resistance necessitates the search for new chemical scaffolds with antibacterial properties.[10] Piperazine derivatives have been noted for their potential as antimicrobial agents.[3][11] The preliminary screen's purpose is to determine if the analogs have any growth-inhibiting effects on clinically relevant bacteria. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12] This quantitative approach is more informative than diffusion-based methods (like disk diffusion) as it provides a precise value that can be used to compare the potency of different compounds.[10][13]
Caption: Workflow for the Broth Microdilution MIC Assay.
Principle: This assay identifies the lowest concentration of a piperazine analog that inhibits the growth of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a liquid medium.
Self-Validating System:
-
Negative Control (Growth Control): Bacteria + Broth + Vehicle (DMSO). This confirms the bacteria can grow under the assay conditions.
-
Positive Control: Bacteria + Broth + Standard Antibiotic (e.g., Ciprofloxacin). This validates the susceptibility of the bacteria to a known antibiotic.
-
Sterility Control: Broth only. This ensures the medium is not contaminated.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Streak S. aureus and E. coli on nutrient agar plates and incubate overnight.
-
Pick a few colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Prepare 2x concentrated stock solutions of the test compounds in MHB.
-
Add 100 µL of the 2x compound stock to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL). Discard 100 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well is now 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add an indicator dye like Resazurin, which changes color in the presence of metabolic activity, to aid in endpoint determination.
-
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PAA-001 | 16 | >128 |
| PAA-003 | 64 | 64 |
| PAA-004 | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
| (Control) |
Enzyme Inhibition: Probing a Mechanistic Target
Expertise & Causality: Many piperazine derivatives are known to exert their therapeutic effects, particularly anti-inflammatory and analgesic actions, by inhibiting specific enzymes.[2][4][14] A common target class is the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.[4] Including a primary enzyme inhibition assay provides an early indication of a compound's potential mechanism of action. This moves the screening beyond simple phenotypic observations (e.g., cell death) toward targeted activity. Screening against a relevant enzyme allows for the early identification of compounds that may be more specific and less prone to off-target effects.
Principle: This assay measures the ability of a piperazine analog to inhibit the activity of the COX-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The assay quantifies the amount of prostaglandin produced, typically via a colorimetric or fluorescent detection method (e.g., an ELISA for Prostaglandin E2, a downstream product).
Self-Validating System:
-
Negative Control: Enzyme + Substrate + Vehicle (DMSO). This defines 100% enzyme activity.
-
Positive Control: Enzyme + Substrate + Known COX-2 Inhibitor (e.g., Celecoxib). This validates the assay's ability to detect inhibition.
-
No Enzyme Control: Substrate only. This measures the background signal.
Step-by-Step Methodology (Generalized):
-
Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and the necessary cofactors in an appropriate reaction buffer.
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the wells containing the COX-2 enzyme and buffer. Allow a brief pre-incubation period for the compound to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination and Detection: Stop the reaction (e.g., by adding a strong acid). Quantify the amount of prostaglandin produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Part 2: Synthesis and Conclusion
The preliminary biological screening of piperazine acetic acid analogs is a critical first step in a long and complex drug discovery journey. The multi-pronged approach detailed here—simultaneously assessing cytotoxicity, antimicrobial potential, and specific enzyme inhibition—provides a holistic initial view of a compound's biological profile. By grounding these protocols in scientific causality and designing them as self-validating systems, researchers can generate trustworthy data to make informed decisions. Analogs demonstrating high potency (low IC₅₀ or MIC) against a therapeutic target, coupled with low general cytotoxicity and a high selectivity index, are prioritized as lead candidates for further, more intensive investigation. This strategic framework ensures that resources are focused on compounds with the highest probability of becoming safe and effective therapeutic agents.
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Cheesman, M. J., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
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Jain, A., Chaudhary, J., et al. (2025). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. ResearchGate. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
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Unknown Author. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Goolsby, B., et al. (n.d.). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. PNAS. [Link]
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Unknown Author. (n.d.). (PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. [Link]
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Chen, J., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. PMC. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]
- Unknown Author. (2011). Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Indian Journal of Biotechnology.
-
Li, Y., et al. (2011). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. MDPI. [Link]
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-
Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]
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Cheesman, M. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]
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Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
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Balouiri, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]
- Unknown Author. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Applicable Chemistry.
-
Berton, M., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]
- Unknown Author. (2020). Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation. European Journal of Medicinal Chemistry.
-
Unknown Author. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
PubMed Central. (n.d.). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PubMed Central. [Link]
- Unknown Author. (n.d.). MMV024406 (aryl piperazine) scaffold. Source Not Available.
-
MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]
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Introduction: The Piperazine Scaffold as a Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide on the Pharmacokinetic Profile of Substituted Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine heterocycle, a six-membered ring containing two nitrogen atoms in a 1,4-relationship, stands as a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a multitude of approved drugs, spanning therapeutic areas from oncology and virology to central nervous system disorders, is a testament to its remarkable versatility.[2][3][4] The unique structural and physicochemical properties of the piperazine moiety often bestow favorable pharmacokinetic characteristics upon drug candidates, including enhanced aqueous solubility and the ability to fine-tune interactions with biological targets.[2][5] This guide provides a comprehensive exploration of the pharmacokinetic profile of substituted piperazine compounds, offering insights into their absorption, distribution, metabolism, excretion, and toxicity (ADMET), along with the experimental methodologies used for their evaluation.
The synthetic tractability of the piperazine ring, with its two nitrogen atoms serving as handles for substitution, allows for the precise modulation of a molecule's properties to optimize its ADMET profile.[1][6] Understanding the intricate interplay between chemical structure and pharmacokinetic behavior is paramount for the successful development of novel piperazine-based therapeutics.
Absorption: The Journey into Systemic Circulation
The absorption of a drug following oral administration is the first critical step in its journey to the site of action. For substituted piperazine compounds, this process is governed by a combination of their physicochemical properties and their interactions with the gastrointestinal environment.
Mechanisms of Intestinal Absorption
Substituted piperazines, depending on their specific substitutions and resulting lipophilicity and ionization state, can traverse the intestinal epithelium through various mechanisms, including passive diffusion (both transcellular and paracellular) and carrier-mediated transport. The basic nature of the piperazine nitrogens (pKa values typically ranging from 5 to 9) means that their ionization state is highly dependent on the pH of the gastrointestinal tract, which can influence their absorption.
In Vitro Models for Assessing Permeability
To predict the intestinal absorption of novel piperazine derivatives in humans, several in vitro models are routinely employed in early drug discovery.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane. It is a valuable tool for initial screening and for understanding the contribution of passive diffusion to a compound's overall absorption.
-
Caco-2 Cell Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7] This assay is considered the gold standard for in vitro prediction of intestinal drug absorption as it accounts for both passive diffusion and active transport processes, including the influence of efflux transporters like P-glycoprotein (P-gp).[7]
Experimental Protocol: Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker such as Lucifer yellow.
-
Transport Study: The test compound (a substituted piperazine derivative) is added to the apical (A) side of the monolayer to assess absorptive transport (A to B), or to the basolateral (B) side to assess efflux (B to A).
-
Sample Collection: At designated time points, samples are collected from the receiver compartment (basolateral for A to B, apical for B to A).
-
Quantification: The concentration of the test compound in the collected samples is determined using a validated bioanalytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment. The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An ER greater than 2 suggests that the compound may be a substrate for active efflux.
Structure-Absorption Relationships (SAR)
The absorption of piperazine derivatives can be significantly influenced by the nature of the substituents on the piperazine ring and any attached scaffolds. Generally, increasing lipophilicity can enhance passive permeability, but this must be balanced with maintaining adequate aqueous solubility. The introduction of polar groups or hydrogen bond donors/acceptors can also impact permeability and solubility.[8]
Distribution: Reaching the Target Tissues
Once a drug enters systemic circulation, it is distributed throughout the body's tissues and fluids. The distribution profile of a substituted piperazine compound determines its concentration at the site of action and potential off-target sites.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, is a critical determinant of its distribution. Only the unbound (free) fraction of the drug is available to diffuse into tissues and exert a pharmacological effect. High plasma protein binding can limit the volume of distribution and reduce the clearance of a drug.
Volume of Distribution (Vd)
The apparent volume of distribution (Vd) is a theoretical volume that relates the amount of drug in the body to its concentration in the plasma. A large Vd indicates extensive tissue distribution, which is common for lipophilic and basic compounds like many piperazine derivatives.
Blood-Brain Barrier (BBB) Permeability
For piperazine derivatives targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential.[9] The BBB is a highly selective barrier that protects the brain from harmful substances. Factors that favor BBB penetration include:
-
Low molecular weight
-
Moderate lipophilicity (logP between 1 and 3)
-
Low hydrogen bonding potential
-
Lack of recognition by efflux transporters at the BBB
Several in vitro and in vivo models are used to assess the BBB permeability of piperazine compounds.[10][11] In silico models are also widely used for the early prediction of BBB penetration potential.[12]
The Role of Efflux Transporters
P-glycoprotein (P-gp) and other efflux transporters are present not only in the intestine but also in various tissues, including the BBB, liver, and kidneys. Many piperazine derivatives are substrates of P-gp, which can limit their oral bioavailability and CNS penetration.[13] Conversely, some piperazine derivatives have been investigated as P-gp inhibitors to enhance the bioavailability of co-administered drugs.[13]
Metabolism: Biotransformation of Piperazine Derivatives
Metabolism, or biotransformation, is the process by which the body chemically modifies drugs to facilitate their elimination. The piperazine scaffold is susceptible to a variety of metabolic reactions, primarily mediated by the cytochrome P450 (CYP) family of enzymes.
Major Metabolic Pathways
The principal metabolic pathways for substituted piperazine compounds include:
-
N-dealkylation: Cleavage of the bond between a piperazine nitrogen and its substituent is a common metabolic route.[14]
-
Aromatic Hydroxylation: If the piperazine derivative contains an aromatic ring, hydroxylation of this ring is a frequent metabolic transformation.[15][16]
-
Piperazine Ring Cleavage: The piperazine ring itself can be opened, leading to the formation of linear metabolites.[15]
-
Ring Contraction: In some cases, the piperazine ring can undergo a novel contraction to form an imidazoline derivative.[17]
The Role of Cytochrome P450 (CYP) Isozymes
Several CYP isozymes are involved in the metabolism of piperazine derivatives, with CYP3A4 and CYP2D6 being the most prominent.[14][18][19][20] The involvement of these enzymes has significant implications for potential drug-drug interactions (DDIs).[18][21] Co-administration of a piperazine-containing drug with an inhibitor or inducer of its metabolizing CYP isozyme can lead to altered plasma concentrations and potentially adverse effects or loss of efficacy.
In Vitro Metabolism Studies
-
Human Liver Microsomes (HLM) Assay: HLMs are subcellular fractions of the liver that contain a high concentration of CYP enzymes. Incubating a test compound with HLMs in the presence of necessary cofactors allows for the determination of its metabolic stability and the identification of its major metabolites.[19]
-
Recombinant CYP Isozyme Assays: To identify the specific CYP isozymes responsible for the metabolism of a piperazine derivative, assays using recombinant human CYP enzymes are employed. These assays help in predicting the potential for DDIs.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Incubation: The test compound is incubated with pooled human liver microsomes at 37°C in the presence of NADPH (a necessary cofactor for CYP activity).
-
Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by the addition of a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to remove the precipitated proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Excretion: Elimination from the Body
Following metabolism, the parent drug and its metabolites are eliminated from the body, primarily through the kidneys (renal excretion) and/or in the feces (biliary excretion). The physicochemical properties of the metabolites, particularly their water solubility, play a crucial role in their excretion pathway.
Renal and Fecal Excretion
Metabolites of piperazine derivatives are often more polar than the parent compound, which facilitates their excretion in the urine. Unchanged parent drug can also be excreted, particularly if it has a high degree of water solubility. For more lipophilic compounds and their metabolites, biliary excretion into the feces can be a significant route of elimination. Studies in animal models are often conducted to determine the routes and rates of excretion.[15][16][22]
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships and Toxicity
A thorough understanding of the pharmacokinetic profile of a substituted piperazine compound is essential for establishing a clear relationship between its exposure (PK) and its pharmacological effect (PD). This understanding is also critical for assessing its safety and toxicity profile.
Key Toxicity Concerns
-
hERG Channel Inhibition: A significant safety concern for many basic compounds, including some piperazine derivatives, is the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[23][24][25][26] Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes. Early screening for hERG inhibition is a critical step in the safety assessment of piperazine-containing drug candidates.
Visualization of the General Pharmacokinetic Pathway
Caption: General pharmacokinetic pathway of orally administered substituted piperazine compounds.
Bioanalytical Methods for Quantification
Accurate and reliable quantification of piperazine derivatives in biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental to all pharmacokinetic studies.
Sample Preparation
The complexity of biological matrices necessitates a sample preparation step to remove interfering substances and concentrate the analyte of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent is added to the sample to precipitate proteins.[27]
-
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent.[27]
-
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, providing a cleaner sample than PPT or LLE.
Analytical Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the bioanalysis of piperazine derivatives due to its high sensitivity, selectivity, and speed.[27][28]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, although it may require derivatization of the piperazine compound to improve its volatility and chromatographic properties.[28][29]
Method Validation
All bioanalytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[27][28]
Data Summary: Representative Pharmacokinetic Parameters
| Compound Class | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Phenylpiperazines | Variable | 1-4 | Variable | 4-24 | Moderate to High | [7] |
| Benzylpiperazines | Variable | 0.5-2 | Variable | 3-11 | Moderate | [15][16] |
| Arylpiperazines | Variable | 2-6 | Variable | 12-72 | Moderate to High | [14] |
Note: These values are representative and can vary significantly depending on the specific compound, dose, formulation, and species.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a highly valuable component in the design of new therapeutic agents. A comprehensive understanding of the pharmacokinetic profile of substituted piperazine compounds is indispensable for their successful development. Early and integrated assessment of ADMET properties allows for the selection of candidates with a higher probability of clinical success. Future research in this area will likely focus on the development of more predictive in silico and in vitro models to further streamline the drug discovery process and to design next-generation piperazine derivatives with optimized pharmacokinetic and safety profiles.
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An In-depth Technical Guide to the Exploratory Research of Thian-Based Chemical Probes
This guide provides a comprehensive exploration into the design, synthesis, and application of chemical probes centered on the thian scaffold. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a rigid template to offer a narrative grounded in scientific integrity, practical insights, and authoritative references. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction: The Thian Scaffold - An Uncharted Territory in Chemical Probe Design
The landscape of chemical biology is rich with molecular tools designed to interrogate complex biological systems. Among these, chemical probes are indispensable for elucidating protein function, validating drug targets, and imaging cellular processes.[1] While scaffolds such as fluorescein, rhodamine, and BODIPY are well-established, the exploration of novel core structures continues to be a frontier of innovation.[2] The thian, or tetrahydrothiopyran, a six-membered saturated heterocycle containing a sulfur atom, represents a largely untapped potential in this arena.[3][4]
Unlike its more studied five-membered cousin, thiolane, or its nitrogen-containing analog, piperidine, the thian scaffold offers a unique combination of chemical stability, conformational flexibility, and avenues for functionalization.[5] The sulfur atom, with its available d-orbitals and distinct nucleophilic/electrophilic characteristics compared to nitrogen or oxygen, presents intriguing possibilities for designing novel probe activation mechanisms.[6] This guide will provide a foundational understanding of how the chemical properties of the thian ring can be harnessed to create the next generation of chemical probes.
Part 1: Synthesis and Functionalization of the Thian Core
The journey to a functional chemical probe begins with the synthesis of a versatile scaffold. The ability to introduce functional groups at specific positions on the thian ring is paramount for the subsequent installation of reporter moieties, reactive groups ("warheads"), and targeting ligands.
Constructing the Thian Ring: Key Synthetic Strategies
Several synthetic routes can be employed to construct the tetrahydrothiopyran skeleton. The choice of method is often dictated by the desired substitution pattern.
-
Thionium-Ene Cyclization: A powerful method for the diastereoselective synthesis of substituted tetrahydrothiopyrans involves the (3,5)-thionium-ene cyclization. This reaction, typically mediated by a Lewis acid such as boron trifluoride etherate, proceeds by reacting an aldehyde with a thiol-containing olefin.[7] The resulting thionium ion intermediate undergoes an intramolecular cyclization to yield the thian ring with good control over stereochemistry.[4]
-
Intramolecular Cycloaddition: Another effective strategy involves the intramolecular cycloaddition of alkynyl halides with a sulfur source like potassium ethyl xanthate (EtOCS2K).[8] This transition-metal-free radical-mediated process allows for the construction of C-S bonds and offers excellent stereoselectivity.[8]
Functionalization of Pre-formed Thian Scaffolds
Once the thian ring is formed, further modification is often necessary to append the components of the chemical probe.
-
C-H Functionalization: Recent advances in C-H functionalization offer a direct approach to introduce new bonds onto the thian scaffold without the need for pre-installed functional groups.[9] For instance, electrochemical methods have been used for the benzylic C-H functionalization of related (thio)xanthenes, a strategy that could potentially be adapted for thianes.[10]
-
"Click" Chemistry: A highly versatile and biocompatible method for conjugating different molecular fragments is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[11] By synthesizing a thian scaffold bearing either an azide or an alkyne, it can be readily and efficiently coupled to a reporter molecule or a reactive group that has the complementary functionality.[12]
Part 2: Design Principles of Thian-Based Chemical Probes
The design of a chemical probe is a multi-faceted challenge that requires a deep understanding of the target biology and the chemical properties of the scaffold. We will explore two major classes of probes where the thian ring can serve as a novel core: activity-based probes and fluorescent probes.
Thian-Based Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) utilizes covalent probes to assess the functional state of enzymes in their native environment.[13][14] An ABP typically consists of a reactive group (the "warhead"), a recognition element, and a reporter tag.[2]
Conceptual Design of a Thian-Based ABP:
The thian ring can be envisioned as a stable scaffold to present a warhead to the active site of an enzyme. For example, a thian ring could be functionalized with a reactive electrophile, such as a fluorophosphonate or an epoxide, which can covalently modify a nucleophilic residue (e.g., serine, cysteine, or threonine) in an enzyme's active site.[13]
Experimental Workflow: Synthesis and Application of a Hypothetical Thian-Based ABP
Caption: Workflow for the synthesis and application of a hypothetical thian-based activity-based probe.
Protocol: Synthesis of a Thian-Based ABP for Serine Hydrolases (Hypothetical)
-
Synthesis of a Functionalized Thian: Begin with the diastereoselective synthesis of a hydroxyl-substituted tetrahydrothiopyran via a thionium-ene cyclization reaction.[7]
-
Installation of the Warhead: Convert the hydroxyl group to a leaving group (e.g., a tosylate) and subsequently displace it with a fluorophosphonate warhead.
-
Introduction of a Reporter Handle: The initial aldehyde used in the cyclization can be chosen to contain an alkyne handle, which will be carried through the synthesis.
-
Probe Application:
-
Incubate the synthesized thian-ABP with a cell lysate or intact cells.
-
Following incubation, lyse the cells (if necessary) and perform a "click" reaction with an azide-functionalized fluorophore (e.g., an azide-rhodamine).
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.
-
For target identification, use a biotin-azide tag instead of a fluorophore-azide, followed by streptavidin affinity purification and mass spectrometry.
-
Causality in Design: The thian scaffold provides a conformationally defined backbone to position the fluorophosphonate warhead for optimal interaction with the enzyme's active site. The use of "click" chemistry allows for a modular approach, enabling the facile attachment of different reporter tags for various downstream applications.[12]
Thian-Based Fluorescent Probes
Fluorescent probes are powerful tools for imaging the location and dynamics of biomolecules and cellular processes.[15] The design of these probes often relies on modulating the photophysical properties of a fluorophore through mechanisms such as Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).[16]
Conceptual Design of a "Turn-On" Thian-Based Fluorescent Probe:
A "turn-on" fluorescent probe exhibits a significant increase in fluorescence emission upon interaction with its target. A potential strategy for a thian-based "turn-on" probe involves a ring-opening reaction. For instance, a thian ring could be part of a conjugated system that quenches the fluorescence of an attached fluorophore. Upon reaction with a specific analyte, the thian ring undergoes a cleavage reaction, disrupting the quenching pathway and restoring fluorescence. While the cationic ring-opening polymerization of tetrahydrothiopyran is known, specific, analyte-triggered ring-opening of a single thian ring in a biological context would be a novel application.[17]
Signaling Pathway: Analyte-Induced Ring Opening of a Thian-Based Probe
Caption: Analyte-induced ring-opening mechanism for a hypothetical "turn-on" thian-based fluorescent probe.
Protocol: Screening for Thian Ring-Opening Conditions
-
Synthesize a Model Thian-Fluorophore Conjugate: Synthesize a simple thian derivative with a fluorophore (e.g., a coumarin) attached at the C4 position.
-
Incubate with Potential Triggers: In a multi-well plate format, expose the thian-fluorophore to a panel of biologically relevant analytes and potential ring-opening reagents (e.g., reactive oxygen species, thiols, reducing agents).
-
Monitor Fluorescence: Use a plate reader to monitor the fluorescence intensity over time. A significant increase in fluorescence in the presence of a specific analyte would indicate a successful "turn-on" event.
-
Characterize the Product: Isolate and characterize the product of the reaction using techniques such as mass spectrometry and NMR to confirm the ring-opening of the thian scaffold.
Causality in Design: The rationale behind this screening approach is to empirically identify conditions under which the chemically robust thian ring can be selectively opened. The sulfur atom's unique reactivity towards certain biological nucleophiles or electrophiles could be the key to this selectivity.[6]
Part 3: Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting experimental results and communicating findings.
Table 1: Hypothetical Physicochemical Properties of Thian-Based Probes
| Probe ID | Scaffold | Reporter/Warhead | Target Analyte/Enzyme | Activation Mechanism |
| Th-ABP-1 | Thian | Fluorophosphonate | Serine Hydrolase | Covalent Modification |
| Th-Fluor-1 | Thian-Coumarin | N/A | Reactive Oxygen Species | Ring-Opening |
| Th-FRET-1 | Thian | Donor/Acceptor Pair | Protease | FRET |
Part 4: Conclusion and Future Perspectives
The exploration of thian-based chemical probes is still in its infancy. This guide has laid out a conceptual framework, grounded in established principles of chemical probe design and the known chemistry of sulfur-containing heterocycles, to inspire and direct future research in this promising area. The unique properties of the thian scaffold, particularly the presence of the sulfur atom, offer exciting opportunities for developing novel activation mechanisms and creating probes with unique selectivities.
Future work should focus on the systematic synthesis and screening of libraries of functionalized thianes to identify lead compounds for probe development. Furthermore, a deeper understanding of the biocompatibility and in vivo stability of thian derivatives will be crucial for their translation into tools for studying disease in living organisms. The path forward is challenging, but the potential rewards—new tools to illuminate the dark corners of the proteome—are immense.
References
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Bondalapati, S., Gogoi, P., Indukuri, K., & Saikia, A. K. (2012). Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium–Ene Cyclization Reaction. The Journal of Organic Chemistry, 77(5), 2508–2512. [Link]
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Methodological & Application
Application Notes & Protocols for the Neuropharmacological Characterization of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid
Disclaimer: The compound 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid is not extensively documented in publicly available scientific literature. Therefore, this guide is presented as a prospective framework for its neuropharmacological investigation. The hypotheses, protocols, and pathways described are based on the well-established activities of structurally related piperazine derivatives, which constitute a cornerstone of modern neuropharmacology.
Introduction: The Piperazine Scaffold as a "Privileged Structure" in CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its conformational flexibility, allow it to serve as a versatile scaffold for engaging with a multitude of biological targets.[4] Piperazine derivatives are central to the treatment of numerous central nervous system (CNS) disorders, with prominent examples including the anxiolytic buspirone, the antidepressant vortioxetine, and the antipsychotic clozapine.[1][2][5] These drugs primarily modulate monoaminergic neurotransmitter systems, such as those involving serotonin (5-HT) and dopamine (DA).[1][6]
The target compound, this compound, incorporates three key structural motifs:
-
The Piperazine Core: This is the primary pharmacophore, strongly suggesting likely interaction with CNS receptors.[3]
-
The Thian-4-yl Group: This saturated heterocyclic substituent at the N4 position can be considered an aryl bioisostere. Its size, lipophilicity, and potential for hydrogen bonding will be critical in determining receptor affinity and selectivity, analogous to the aryl groups in classic arylpiperazines.[7][8]
-
The Acetic Acid Moiety: The N1-acetic acid group introduces a polar, acidic functionality. This may influence solubility, blood-brain barrier (BBB) penetration, and could potentially serve as a key interaction point with receptor binding sites or even suggest activity at GABA receptors, where acidic groups can be important for ligand recognition.[9][10]
Based on this structural analysis, it is hypothesized that this compound will exhibit activity at serotonin and/or dopamine receptors, with potential anxiolytic, antidepressant, or antipsychotic-like properties.[11][12]
Postulated Mechanism of Action: Modulation of Monoaminergic GPCR Signaling
Arylpiperazine derivatives frequently exhibit high affinity for G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT1A and 5-HT2A receptors, and the dopamine D2 and D3 receptors.[6][7][13] A primary hypothesis is that the target compound will act as a ligand at one or more of these receptors. For instance, interaction with the 5-HT1A receptor, a Gi/o-coupled receptor, would likely lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream modulation of neuronal excitability. This pathway is a key mechanism for many anxiolytic and antidepressant drugs.[11][14]
Caption: Hypothetical 5-HT1A receptor agonist signaling cascade.
Experimental Protocols: A Tiered Approach to In Vitro Characterization
A systematic evaluation is crucial to elucidate the neuropharmacological profile of a novel compound. We propose a tiered approach, starting with broad screening and progressing to more specific functional characterization.
Workflow for Novel CNS Compound Characterization
Caption: Tiered workflow for characterizing a novel neuropharmacological agent.
Protocol 1: Tier 1 - Multi-Target Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a panel of key CNS receptors and transporters. This initial screen provides a broad overview of the compound's potential targets.
Rationale: Radioligand binding assays are a robust and high-throughput method to quantify the direct interaction between a compound and its receptor target. By competing with a known radiolabeled ligand, we can accurately determine the affinity of our unlabeled test compound.[6][7]
Materials:
-
Membrane preparations from cells expressing the target receptors (e.g., human 5-HT1A, 5-HT2A, D2, D3).
-
Radioligands specific for each target (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to make a 10 mM stock.
-
Assay Buffer (specific to each target, typically a Tris-based buffer).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 10 µM to 0.1 nM final concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (for non-specific binding).
-
50 µL of the diluted test compound or vehicle.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
50 µL of the receptor membrane preparation.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Tier 2 - cAMP Functional Assay for Gi/o-Coupled Receptors
Objective: To determine if the compound acts as an agonist or antagonist at a Gi/o-coupled receptor (e.g., 5-HT1A or D2) identified in Tier 1.
Rationale: Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By stimulating the cells with an agent like forskolin (which directly activates adenylyl cyclase), we can measure the ability of our test compound (as an agonist) to inhibit this cAMP production or its ability (as an antagonist) to block the inhibition caused by a known agonist.[13]
Materials:
-
CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A).
-
Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin.
-
A known reference agonist for the target receptor.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Agonist Mode:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of the test compound.
-
Add a fixed concentration (e.g., EC80) of a known reference agonist.
-
Add a fixed concentration of forskolin.
-
Incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (Emax, efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound in the presence of the reference agonist. Use the Schild equation or a similar model to calculate the pA2 or Kb value, which represents the antagonist's affinity.
-
Hypothetical In Vitro Data Summary
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
| 5-HT1A Receptor | 5.2 | EC50 = 25.7 | Partial Agonist (Emax = 65%) |
| 5-HT2A Receptor | 150.8 | IC50 = 320.1 | Antagonist |
| Dopamine D2 Receptor | 89.3 | IC50 = 175.4 | Antagonist |
| Dopamine D3 Receptor | 45.6 | IC50 = 98.2 | Antagonist |
| SERT | > 1000 | N/A | Inactive |
| NET | > 1000 | N/A | Inactive |
This table presents hypothetical data for illustrative purposes.
Protocol for In Vivo Evaluation: The Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like potential of this compound in mice.
Rationale: The EPM is a widely validated behavioral assay for screening anxiolytic and anxiogenic compounds.[11][15] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze, as they reduce the animal's innate fear.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Male Swiss mice (or other appropriate strain), 8-10 weeks old.
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Positive Control: A known anxiolytic drug (e.g., Diazepam or Buspirone).
-
Vehicle control.
-
Video tracking software for automated scoring.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit to encourage exploration.
-
Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a set time before the test (e.g., 30 minutes for i.p., 60 minutes for p.o.). A dose-response study (e.g., 1, 5, 10 mg/kg) is recommended.
-
Test Procedure:
-
Place a mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
Data Analysis: Using the video tracking software, score the following parameters:
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Interpretation:
-
Calculate the percentage of open arm entries (%OAE = [Open Entries / (Open + Closed Entries)] x 100) and the percentage of time spent in the open arms (%OAT = [Time in Open / (Time in Open + Time in Closed)] x 100).
-
A statistically significant increase in %OAE and/or %OAT compared to the vehicle group, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.
-
References
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Almeida, L. S., Santana, I. G. C., Moreira, L. K. S., Turones, L. C., Sanz, G., Vaz, B. G., ... & de Brito, A. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl) Methyl) Piperazin-1-yl) Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets, 21(6), 520-532.
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Ferreira, R. S., da Silva, G. R., da Silva, J. F. M., de Fátima, Â., Galdino, P. M., de Lima, T. C. M., ... & Costa, E. A. (2021). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 99(10), 995-1002.
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Kciuk, M., Marcinkowska, M., Satała, G., Lenda, T., Szczęśniak, M., Głuch-Lutwin, M., ... & Bojarski, A. J. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197175.
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A Robust HILIC-MS/MS Method for the Quantification of Piperazine Acetic Acid in Human Plasma
An Application Note for Drug Development Professionals
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of piperazine acetic acid in human plasma. Given the high polarity and zwitterionic nature of piperazine acetic acid, a Hydrophilic Interaction Chromatography (HILIC) approach was employed, providing excellent retention and peak shape. Sample preparation was streamlined using a simple protein precipitation protocol. The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation and demonstrated excellent performance in linearity, accuracy, precision, and stability, making it suitable for supporting clinical and non-clinical pharmacokinetic studies.[1][2][3]
Introduction: The Analytical Challenge
Piperazine acetic acid is a small, polar molecule that can be a critical analyte in pharmaceutical development, potentially as a metabolite of a parent drug containing a piperazine moiety, a process-related impurity, or a synthetic intermediate. The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs).[4] Accurate quantification of related compounds like piperazine acetic acid in biological matrices is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as well as for ensuring product safety and quality.
The physicochemical properties of piperazine acetic acid—high polarity, low molecular weight, and zwitterionic character due to the presence of both a basic piperazine ring and an acidic carboxylic acid group—present a significant challenge for traditional reversed-phase liquid chromatography. Such compounds are often poorly retained on C18 columns, eluting near the solvent front with potential for significant matrix interference. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and selectivity.[5] This note describes a complete workflow, from sample preparation to method validation, that overcomes these analytical hurdles using a HILIC-based separation.
Method Development: Rationale and Strategy
The development of a reliable bioanalytical method is a systematic process. Our strategy was grounded in understanding the analyte's chemistry to inform our choices for chromatography and mass spectrometry.
Caption: Logical workflow for HILIC-MS/MS method development.
Chromatography: Embracing HILIC
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6] A thin aqueous layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase. This mechanism is ideal for retaining and separating highly polar compounds like piperazine acetic acid.
-
Causality: The choice of an amide-based HILIC column was deliberate. Amide phases are less acidic than bare silica, which can reduce peak tailing for basic compounds. They provide robust and reproducible retention for a wide range of polar analytes.
-
Mobile Phase: A high percentage of acetonitrile (>80%) ensures retention in HILIC mode. An aqueous buffer of ammonium formate was chosen because it provides a source of ions to improve peak shape, is volatile (essential for MS), and helps control the pH to maintain a consistent ionization state for the analyte.
Mass Spectrometry: Optimizing for Sensitivity
-
Ionization: Electrospray Ionization (ESI) in positive mode was selected. The two nitrogen atoms in the piperazine ring are basic and readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺.
-
MRM Transitions: To ensure selectivity, the method operates in Multiple Reaction Monitoring (MRM) mode. The precursor ion ([M+H]⁺ at m/z 145.1) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The fragmentation of piperazine-containing structures often involves the cleavage of C-N bonds within the ring.[7] For piperazine acetic acid, collision-induced dissociation (CID) was optimized to yield two prominent and stable product ions.
Caption: Proposed MRM fragmentation pathway for piperazine acetic acid.
Detailed Experimental Protocol
Materials and Reagents
-
Piperazine Acetic Acid (Reference Standard, >99% purity)
-
Piperazine Acetic Acid-d4 (Internal Standard, >99% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standard and internal standard (IS) in ultrapure water to prepare individual 1 mg/mL stock solutions.
-
Working Standards: Serially dilute the stock solution with 50:50 Acetonitrile:Water to prepare working solutions for the calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitation solvent.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
This protein precipitation protocol is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis.[5][8]
LC-MS/MS System and Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0.0-0.5 min (90% B), 0.5-3.0 min (90-60% B), 3.0-3.1 min (60-90% B), 3.1-5.0 min (90% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| MS System | SCIEX Triple Quad™ 6500+ or equivalent |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions and Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | Dwell (ms) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| Piperazine Acetic Acid | 145.1 | 100.1 (Quant) | 100 | 60 | 25 | 12 |
| Piperazine Acetic Acid | 145.1 | 56.1 (Qual) | 100 | 60 | 38 | 8 |
| Piperazine Acetic Acid-d4 (IS) | 149.1 | 104.1 | 100 | 60 | 25 | 12 |
Method Validation Summary
The method was fully validated according to the FDA and ICH M10 Bioanalytical Method Validation guidance.[9][10][11] All parameters met the pre-defined acceptance criteria.
Caption: Overall experimental and data analysis workflow.
Table 4: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity & Range | 1.00 - 1000 ng/mL | r² ≥ 0.99 |
| LLOQ | 1.00 ng/mL | Accuracy: 80-120%, Precision: ≤20% CV |
| Accuracy (QC) | 96.5% - 104.2% of nominal | Within 85-115% of nominal (90-110% for LLOQ) |
| Precision (QC) | Intra-day: ≤5.8% CV, Inter-day: ≤7.2% CV | ≤15% CV (≤20% for LLOQ) |
| Matrix Effect | IS-Normalized Factor: 0.95 - 1.06 | CV of IS-Normalized Factor ≤15% |
| Recovery | Consistent across QC levels (~85%) | Consistent and reproducible |
| Stability | Stable for 24h (bench-top), 3 F/T cycles, 90 days at -80°C | Deviation within ±15% of nominal |
Conclusion
This application note presents a validated HILIC-MS/MS method for the reliable quantification of piperazine acetic acid in human plasma. The described methodology is highly sensitive, specific, and robust, successfully overcoming the challenges associated with analyzing small, polar, zwitterionic compounds. The simple protein precipitation sample preparation allows for high-throughput analysis. This method is fit-for-purpose and can be readily implemented in regulated bioanalytical laboratories to support various stages of drug development.
References
-
ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]
-
KCAS Bio. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. KCAS Bio. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]
-
Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. [Link]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. WHO. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. FDA. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. [Link]
-
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
ResearchGate. (2014). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
Bishop, C., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]
-
Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. [Link]
-
ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Ciesielski, P., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
Qasem, R. J., et al. (2017). A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
International Journal of Scientific & Technology Research. (2016). Sample Preparation In Bioanalysis: A Review. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
ResearchGate. (2025). DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. worldwide.com [worldwide.com]
- 3. database.ich.org [database.ich.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijstr.org [ijstr.org]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. labs.iqvia.com [labs.iqvia.com]
Cell-Based Evaluation of Thian-Piperazine Analogs: Cytotoxicity Profiling and Apoptotic Mechanism Elucidation
APPLICATION NOTE: AN-TP-042
Executive Summary
Thian-piperazine analogs—hybrid molecules combining a lipophilic tetrahydrothiopyran (thiane) ring with a pharmacologically active piperazine core—represent a privileged scaffold in modern medicinal chemistry.[1] While the piperazine moiety often confers solubility and target engagement (e.g., GPCRs, kinases), the sulfur-containing thiane ring enhances membrane permeability and metabolic stability.
This application note details a rigorous workflow for evaluating these analogs as potential anticancer agents. We focus on distinguishing non-specific toxicity from targeted apoptotic induction, a critical differentiation in early-stage drug discovery.
Experimental Workflow Overview
The following workflow illustrates the logical progression from compound solubilization to mechanistic validation.
Caption: Figure 1. Hierarchical screening cascade for thian-piperazine derivatives.
Primary Screening: Quantitative Cytotoxicity (MTS Assay)
Rationale: Unlike the traditional MTT assay, which requires the solubilization of formazan crystals (introducing error), the MTS assay produces a soluble formazan product directly in the culture medium. This is crucial for thian-piperazine analogs, as their high lipophilicity can sometimes interfere with crystal solubilization steps in MTT protocols.
Materials:
-
Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and HFF-1 (Human Foreskin Fibroblast - Normal Control).
-
Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS reagent.
-
Control Compound: Doxorubicin (Positive Control).
Protocol:
-
Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).
-
Critical Step: Incubate for 24 hours at 37°C/5% CO₂ to allow attachment and flattening.
-
-
Compound Treatment:
-
Prepare a 10 mM stock of the thian-piperazine analog in 100% DMSO.
-
Perform a 9-point serial dilution (1:3) in culture medium.[2][3][4][5] Final concentrations should range from 100 µM down to 0.01 µM.
-
Vehicle Control: Medium + 0.5% DMSO (Must match the highest solvent concentration).
-
Add 100 µL of 2x compound solution to the wells (Total volume = 200 µL).
-
-
Incubation:
-
Incubate for 72 hours. This duration is necessary to capture anti-proliferative effects that may result from cell cycle arrest rather than immediate necrosis.
-
-
Readout:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1–4 hours (monitor color development).
-
Measure absorbance at 490 nm using a microplate reader.
-
Data Analysis & Presentation:
Calculate % Viability =
| Compound ID | R1 (Thiane) | R2 (Piperazine) | A549 IC₅₀ (µM) | HFF-1 IC₅₀ (µM) | Selectivity Index (SI) |
| TP-04 | Methyl | N-Benzyl | 2.4 ± 0.3 | >100 | >41 |
| TP-09 | Phenyl | N-Methyl | 15.1 ± 1.2 | 45.0 | 3.0 |
| Doxorubicin | - | - | 0.5 ± 0.1 | 5.2 | 10.4 |
Table 1: Representative cytotoxicity data. High SI indicates preferential toxicity toward cancer cells.
Secondary Assay: Apoptotic Mechanism (Caspase 3/7 Activation)[7]
Rationale: Piperazine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway. To confirm that the cytotoxicity observed in the MTS assay is programmed cell death (and not non-specific necrosis caused by membrane disruption), we measure Caspase 3/7 activity.[6]
Protocol:
-
Seeding: Seed cells in white-walled, opaque 96-well plates (to maximize luminescence signal-to-noise ratio).
-
Treatment: Treat cells with the thian-piperazine analog at the determined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Lysis/Detection:
-
Add 100 µL of Caspase-Glo® 3/7 reagent directly to the culture wells.
-
Shake orbitally at 300 rpm for 30 seconds.
-
Incubate at room temperature for 30–60 minutes.
-
-
Measurement: Read luminescence (RLU).
Mechanistic Pathway Visualization: The following diagram maps the expected signaling pathway if the thian-piperazine analog acts via the intrinsic apoptotic pathway, a common mechanism for this scaffold.
Caption: Figure 2.[1] Intrinsic apoptotic signaling cascade triggered by thian-piperazine analogs.
Scientific Integrity & Troubleshooting
Self-Validating the System:
-
The "Edge Effect" Check: When analyzing 96-well plates, if the outer wells consistently show higher variance or lower viability than inner wells, you are experiencing evaporation. Solution: Fill edge wells with PBS and use only the inner 60 wells for data.
-
False Positives in MTS: Thian-piperazine analogs containing sulfur can sometimes act as reducing agents, converting MTS to formazan non-enzymatically. Validation: Incubate the compound + MTS reagent in cell-free medium. If color develops, the compound is interfering. Switch to an ATP-based assay (CellTiter-Glo).
Solubility Management: Thian-piperazine analogs are hydrophobic. If precipitation is observed at >50 µM:
-
Verify the stock solution is clear.
-
Pre-warm the culture medium to 37°C before adding the compound.
-
Do not exceed 0.5% DMSO final concentration.
References
-
Design and Synthesis of Piperazine Derivatives: Topic: Overview of piperazine scaffolds in oncology. Source:European Journal of Medicinal Chemistry Link:[Link]
-
Caspase-3/7 Assays for Apoptosis Detection: Topic: Distinguishing apoptosis from necrosis. Source:Nature Protocols Link:[Link]
-
Thian-Piperazine Hybrid Synthesis Context: Topic: Synthesis of tetrahydrothiopyran derivatives. Source:Journal of Organic Chemistry (ACS) Link:[Link]
Sources
- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
Animal models for testing the in-vivo efficacy of piperazine compounds
Application Note: Preclinical Evaluation of Piperazine Scaffolds
Introduction: The Privileged Scaffold
The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry due to its ability to adopt multiple conformations (chair/boat) and its distinct acid-base properties (
-
Simple Salts (Anthelmintic): The unsubstituted or simple alkyl-substituted ring acts directly on nematode GABA receptors.
-
Complex Derivatives (CNS/Oncology): N-substituted phenylpiperazines (e.g., Buspirone, Aripiprazole) act as high-affinity ligands for GPCRs (Dopamine D2, Serotonin 5-HT1A).
This guide provides distinct protocols for these two divergent biological applications.
Mechanism of Action & Pathway Visualization
Understanding the specific signaling pathway is a prerequisite for selecting the correct animal model.
Figure 1: Divergent Signaling Pathways of Piperazine Compounds Caption: Left branch illustrates nematode paralysis via GABA-gated Cl- influx. Right branch shows anxiolytic effects via 5-HT1A partial agonism.
Protocol A: Anthelmintic Efficacy (Nematode Model)
Objective: Quantify the ability of a piperazine derivative to induce worm expulsion. Model Organism: Heligmosomoides polygyrus in C57BL/6 mice. Why this model? Unlike C. elegans (in-vitro), H. polygyrus is a natural intestinal parasite of mice, providing a true in-vivo environment to test oral bioavailability and metabolic stability alongside efficacy.
Experimental Design Table
| Group | Treatment | Dose (Oral Gavage) | n (Mice) | Purpose |
| 1 | Vehicle Control | PBS or 1% CMC | 8 | Baseline Worm Burden |
| 2 | Positive Control | Piperazine Citrate | 200 mg/kg | Validate Assay Sensitivity |
| 3 | Test Compound (Low) | TBD (e.g., 50 mg/kg) | 8 | Dose-Response |
| 4 | Test Compound (High) | TBD (e.g., 200 mg/kg) | 8 | Efficacy Ceiling |
Step-by-Step Workflow
-
Infection (Day 0):
-
Infect mice via oral gavage with 200 L3-stage H. polygyrus larvae suspended in 100 µL of water.
-
Critical Check: Stir larval suspension constantly to ensure uniform infection dose.
-
-
Incubation (Day 0–10):
-
Allow larvae to mature into adult worms in the small intestine.[1]
-
Monitor mice for weight loss (clinical sign of infection).
-
-
Treatment (Day 11):
-
Administer the Test Compound or Controls via oral gavage.
-
Expert Tip: Piperazine induces flaccid paralysis (reversible).[2] If the host gut transit is slow, worms may recover. Therefore, a purgative (e.g., magnesium sulfate) is sometimes co-administered in older protocols, but for efficacy screening, the compound alone is preferred to test potency.
-
-
Necropsy & Enumeration (Day 14):
-
Euthanize mice 72 hours post-treatment.
-
Remove the small intestine.
-
The Baermann Technique: Place the slit intestine on a cheesecloth over a funnel filled with warm PBS. Live worms will wiggle through the cloth and settle at the bottom.
-
Correction for Piperazine: Since piperazine paralyzes worms, they may not migrate in a Baermann apparatus. Instead, use the Total Worm Count method:
-
Slit the intestine longitudinally in a petri dish.
-
Count worms under a dissecting microscope.[3]
-
-
-
Data Analysis:
-
Calculate % Efficacy:
-
Protocol B: CNS Anxiolytic Efficacy (Elevated Plus Maze)
Objective: Evaluate the anxiolytic potential of N-substituted piperazines (e.g., buspirone analogs). Model: Elevated Plus Maze (EPM) in ICR or Swiss Albino mice. Self-Validating Logic: The test relies on the conflict between the rodent's exploratory drive and its innate aversion to open, elevated spaces.[4]
Experimental Workflow Diagram
Figure 2: Elevated Plus Maze (EPM) Workflow Caption: Timeline for acute dosing and behavioral scoring. T-60 acclimation reduces stress artifacts.
Detailed Protocol
-
Acclimatization:
-
Move mice to the testing room 60 minutes prior to testing. Lighting should be dim (~100 lux).
-
Expert Tip: Piperazines can be sedative. High sedation mimics anxiolysis (less movement = less closed arm entry). You must measure Total Distance Traveled to rule out sedation.
-
-
Dosing:
-
Administer compound IP (Intraperitoneal).
-
Vehicle: Saline or 10% DMSO/Tween-80 (Piperazine bases are lipophilic).
-
Positive Control: Diazepam (1 mg/kg) or Buspirone (2-5 mg/kg).
-
Wait Time: 30 minutes.
-
-
The Maze Test:
-
Place mouse in the central square facing an open arm.
-
Record behavior for 5 minutes via overhead camera (e.g., ANY-maze software).
-
-
Scoring Criteria:
| Parameter | Interpretation | Desired Outcome (Anxiolytic) |
| Time in Open Arms | Primary index of anxiety | Increase |
| Entries into Open Arms | Secondary index | Increase |
| Time in Closed Arms | Aversion index | Decrease |
| Total Entries | Locomotor Activity | No Change (Crucial for validity) |
-
Exclusion Criteria:
-
Mice that fall off the maze.
-
Mice that freeze (immobility > 50% of time) – indicates sedation or high fear, confounding results.
-
Safety & Toxicity (OECD Guidelines)
Before efficacy testing, acute toxicity must be established to define the "Therapeutic Window."
-
Method: Stepwise procedure using 3 animals of a single sex (usually female) per step.
-
Starting Dose: 300 mg/kg (if no data exists).
-
Endpoint: Mortality or moribund state.[5]
-
Relevance to Piperazines:
-
Piperazine neurotoxicity (cerebellar ataxia) is a known risk at high doses ("Worm Wobble").
-
Watch for: Tremors, ataxia, and gait abnormalities during the 14-day observation period.
-
References
-
Martin, R. J. (1985). gamma-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. Link
-
Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods. Link
-
OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.[6] OECD Guidelines for the Testing of Chemicals.[5] Link
-
Behnke, J. M., et al. (2015). Cultivation of Heligmosomoides polygyrus: An Immunomodulatory Nematode Parasite and its Secreted Products. Current Protocols in Mouse Biology. Link
-
Loiseau, F., et al. (2002). Like diazepam, the 5-HT1A agonist buspirone exhibits anxiolytic-like properties in the elevated plus-maze in the BALB/c mouse. Behavioural Pharmacology. Link
Sources
- 1. Frontiers | Trickle infection with Heligmosomoides polygyrus results in decreased worm burdens but increased intestinal inflammation and scarring [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. maizelslab.org [maizelslab.org]
- 4. protocols.io [protocols.io]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Assessing Blood-Brain Barrier Permeability of Piperazine Derivatives
[1]
Executive Summary & Scientific Rationale
Piperazine derivatives represent a "privileged scaffold" in CNS drug discovery, forming the core of numerous antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), and antihistamines. However, their physicochemical nature presents a specific paradox:
-
The Cationic Trap: At physiological pH (7.4), the piperazine ring is frequently mono- or di-protonated (pKa values typically ~5.6 and ~9.8). While this ionization aids solubility, it hinders passive diffusion across the lipophilic endothelial membranes of the Blood-Brain Barrier (BBB).
-
The P-gp Liability: Piperazines are frequent substrates for P-glycoprotein (P-gp/MDR1), an efflux transporter abundantly expressed at the BBB.
This protocol departs from generic screening by specifically addressing these liabilities. We utilize a Hierarchical Screening Cascade that filters compounds first by passive diffusion potential (PAMPA-BBB) and subsequently by active transport liability (MDCK-MDR1).
Workflow Visualization
The following diagram outlines the decision logic for assessing piperazine derivatives.
Caption: Hierarchical screening cascade for piperazine derivatives, filtering from physicochemical properties to active efflux assessment.
Phase 1: Physicochemical Profiling (Pre-Screen)
Before wet-lab testing, ensure the piperazine derivative falls within the "CNS-likeness" window. Piperazines are often basic; their ability to cross the BBB is heavily dependent on the fraction unbound and unionized.
| Parameter | Optimal Range for CNS | Piperazine Specific Insight |
| LogD (pH 7.4) | 2.0 – 4.0 | High LogP is misleading if the compound is 99% ionized at pH 7.4. Use LogD. |
| Topological PSA | < 90 Ų | The piperazine ring adds ~12-20 Ų depending on substitution. Keep substituents non-polar. |
| pKa | Basic (Limit basicity) | Reduce basicity of the distal nitrogen (e.g., via electron-withdrawing groups) to increase the unionized fraction. |
| Hydrogen Bond Donors | < 3 | Tertiary piperazines are preferred over secondary amines to reduce H-bond donor count. |
Phase 2: PAMPA-BBB (Passive Diffusion)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is the primary filter. For piperazines, we use Porcine Brain Lipid (PBL) rather than generic hexadecane, as PBL contains phospholipids (phosphatidylserine) that mimic the anionic charge of the BBB endothelial surface, interacting with cationic piperazines.
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF hydrophobic membrane).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in dodecane.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Standards: Verapamil (High perm), Theophylline (Low perm), Desipramine (Cationic control).
Protocol Steps
-
Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the underside of the donor plate membrane. Allow 5 minutes for solvent evaporation/impregnation.
-
Donor Preparation: Dissolve test compounds in DMSO (10 mM stock), then dilute to 10 µM in PBS (pH 7.4). Critical: Final DMSO content must be < 1% to avoid disrupting the lipid layer.
-
Assembly:
-
Fill Acceptor wells with 200 µL PBS (pH 7.4).
-
Fill Donor wells (top) with 200 µL of compound solution.
-
Sandwich the plates.
-
-
Incubation: Incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Note: While 4 hours is standard for fast kinetics, 18 hours is preferred for piperazines to reach equilibrium due to membrane retention issues common with cationic drugs.
-
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
Calculation
Calculate Effective Permeability (
Where:
-
= Filter area (
) - = Volume of donor/acceptor
- = Incubation time (seconds)
Success Criteria:
Phase 3: MDCK-MDR1 Assay (Active Efflux)
Piperazines that pass PAMPA may still fail in vivo due to P-gp efflux. We use MDCK cells transfected with the MDR1 gene (encoding P-gp) because they form tighter junctions (higher TEER) than Caco-2 cells, reducing paracellular leakiness which can mask efflux.
Experimental Setup
We utilize a Bidirectional Transport Assay to calculate the Efflux Ratio (ER).[1][2][3]
Caption: Schematic of the bidirectional transport assay. P-gp pumps substrates from Basolateral (Brain) back to Apical (Blood).
Protocol Steps
-
Cell Culture: Seed MDCK-MDR1 cells on Transwell™ inserts (0.4 µm pore size). Culture for 4-5 days until confluent.
-
QC Check: Measure Transepithelial Electrical Resistance (TEER).
-
Requirement: TEER > 800
. If lower, reject the well (leaky junctions).
-
-
Preparation: Wash cells with HBSS.
-
Transport Assay (Bidirectional):
-
A
B (Apical to Basolateral): Add 10 µM piperazine derivative to Apical side. Sample Basolateral side at T=60 min. -
B
A (Basolateral to Apical): Add 10 µM piperazine derivative to Basolateral side. Sample Apical side at T=60 min.
-
-
Inhibitor Check (Validation): If efflux is suspected, repeat the assay in the presence of Verapamil (50 µM) or Cyclosporin A . If the efflux disappears, it confirms P-gp liability.
Data Interpretation: The Efflux Ratio (ER)[2][4][5]
Calculate Apparent Permeability (
| Efflux Ratio (ER) | Interpretation for Piperazines | Action |
| < 2.0 | Passive diffusion dominates. Not a P-gp substrate. | Proceed to In Vivo. |
| > 2.0 | Active efflux is occurring. | High Risk. Check if ER reduces with inhibitor. |
| > 10.0 | Strong P-gp substrate. | Stop. Structural modification required (e.g., reduce basicity or H-bond donors). |
Troubleshooting & Optimization
Issue: Low Recovery (< 70%)
-
Cause: Piperazines are cationic and lipophilic; they often stick to the plastic of the Transwell plate or get trapped inside the cell (lysosomal trapping).
-
Solution: Add 1% BSA (Bovine Serum Albumin) to the receiver compartment to act as a sink and prevent non-specific binding.
Issue: High PAMPA perm but High Efflux in MDCK
-
Cause: The compound is lipophilic enough to cross membranes but is being pumped out by P-gp.
-
Solution: This is the classic "Piperazine Trap." You must lower the P-gp affinity. Try N-alkylation or adding steric bulk near the basic nitrogen to hinder P-gp binding.
References
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link
-
Wang, Q., et al. (2005). "MDR1-MDCK Permeability Assay for Permeability and P-Glycoprotein Substrate Assessment." Xenobiotica. Link
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure-brain exposure relationships." Journal of Medicinal Chemistry. Link
-
Bicker, J., et al. (2016).[4] "A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability."[5][6] International Journal of Pharmaceutics. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 2. enamine.net [enamine.net]
- 3. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME@NCATS [opendata.ncats.nih.gov]
Use of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid as a PROTAC linker
Application Note: Strategic Deployment of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid in PROTAC Design
Executive Summary
This Application Note details the utility of This compound (hereafter referred to as TP-AcOH ) as a specialized "Warhead-Linker" module in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Unlike simple linear alkyl or PEG linkers, TP-AcOH incorporates a rigid piperazine core and a sulfur-containing bioisostere (thianyl/tetrahydrothiopyran) of the common cyclohexyl or piperidinyl group.[1] This molecule is particularly valuable for:
-
GPCR & Transporter Degradation: The phenyl/alkyl-piperazine motif is a "privileged structure" for aminergic GPCRs (e.g., Dopamine, Serotonin receptors).[1]
-
Physicochemical Tuning: The thianyl group modulates lipophilicity (LogD) and metabolic stability compared to standard carbon analogs.[1]
-
Rigidification: The piperazine core reduces the entropic penalty of ternary complex formation.
Scientific Rationale & Design Principles
The "Warhead-Linker" Concept
In PROTAC design, the "linker" is often conceptually separated from the "warhead" (POI ligand).[1] However, TP-AcOH represents a hybrid module .[1] The Thianyl-Piperazine moiety serves as the binding pharmacophore for the Protein of Interest (POI), while the Acetic Acid tail provides the immediate conjugation handle for the E3 ubiquitin ligase ligand.
-
Analogy: TP-AcOH is bioisosteric to the widely used 2-(4-(piperazin-1-yl)piperidin-1-yl)acetic acid linker [1], but replaces the distal basic amine with a neutral, lipophilic thianyl ring.[1]
Structural Advantages
-
Rigidity (Entropy): Flexible PEG chains often suffer from high entropic penalties upon binding.[1] The piperazine ring in TP-AcOH locks the conformation, potentially improving the thermodynamic profile of the ternary complex [2].
-
The Sulfur Bioisostere (Thianyl vs. Cyclohexyl):
-
Lipophilicity: The sulfur atom increases lipophilicity compared to oxygen ethers but maintains a similar volume to a methylene group (–CH2–).[1]
-
Metabolic "Switch": The thianyl sulfur is susceptible to oxidation (S-oxidation).[1] This allows medicinal chemists to synthesize the parent sulfide, then selectively oxidize it to the sulfoxide or sulfone to drastically alter polarity (lowering LogD) without changing the carbon skeleton.[1] This is a powerful tactic to optimize oral bioavailability and cell permeability [3].[1]
-
Physicochemical Profile & Comparison
The following table contrasts TP-AcOH with standard linker motifs used in PROTACs.
| Feature | TP-AcOH (Thianyl-Piperazine) | PEG-4 Linker | Alkyl-Piperazine Linker |
| Primary Role | Warhead-Linker Hybrid | Flexible Spacer | Rigid Spacer |
| Rigidity | High (Ring-constrained) | Low (Floppy) | Moderate/High |
| LogP Contribution | Moderate/High (Lipophilic) | Low (Hydrophilic) | High (Lipophilic) |
| Ionization | Basic (Piperazine N1, pKa ~7-8) | Neutral | Basic |
| Metabolic Liability | S-oxidation (Tunable) | Oxidative cleavage | Hydroxylation |
| Target Class | GPCRs, Transporters, Channels | General Purpose | Kinases, Nuclear Receptors |
Experimental Protocols
Protocol A: Conjugation to E3 Ligase Ligand (PROTAC Assembly)
Objective: Conjugate TP-AcOH to an amine-bearing E3 ligand (e.g., Pomalidomide-NH2 or VHL-Ligand-NH2) via amide bond formation.[1]
Materials:
-
TP-AcOH (1.0 equiv)[1]
-
E3 Ligand-Amine (e.g., Lenalidomide derivative) (1.0 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMSO[1]
Step-by-Step Procedure:
-
Activation: Dissolve TP-AcOH in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
-
Coupling: Add the E3 Ligand-Amine (1.0 equiv) directly to the activated ester mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_ligand + M_TP-AcOH - 18 Da).[1]
-
Quenching: Dilute with 10 volumes of water/brine.
-
Extraction: Extract with EtOAc (3x). Wash organics with saturated NaHCO3 and brine.[1]
-
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The piperazine core is basic; ensure the mobile phase pH is compatible with your column.
Protocol B: The "Sulfur Switch" (Metabolic Tuning)
Objective: Oxidize the PROTAC containing the TP-AcOH motif to generate Sulfoxide and Sulfone analogs for SAR (Structure-Activity Relationship) profiling.
Step-by-Step Procedure:
-
Sulfoxide (S=O) Synthesis:
-
Sulfone (O=S=O) Synthesis:
-
Application: Test all three variants (Sulfide, Sulfoxide, Sulfone) in a degradation assay. The Sulfone often exhibits lower permeability but higher metabolic stability.
Visualizations & Workflows
Diagram 1: PROTAC Assembly & Logic Flow
This diagram illustrates the convergence of the TP-AcOH module with an E3 ligand to form the active degrader.[1]
Caption: Synthesis workflow for coupling TP-AcOH to an E3 ligase binder.
Diagram 2: The "Sulfur Switch" Optimization Pathway
This diagram demonstrates how the Thianyl group serves as a tunable handle for physicochemical optimization.
Caption: Metabolic tuning of the Thianyl group to optimize PROTAC solubility and permeability.
Critical Considerations & Troubleshooting
-
Stereochemistry: The thianyl ring is achiral in the sulfide and sulfone states.[1] However, oxidation to the sulfoxide creates a chiral center, potentially resulting in diastereomers if other chiral centers exist in the PROTAC (e.g., in the Thalidomide moiety).[1] These diastereomers may have distinct degradation potencies and should be separated by Chiral HPLC.
-
Basicity: The N1-piperazine nitrogen is basic (pKa ~7.5–8.5).[1] In cellular assays, this aids lysosomal trapping or solubility but may hinder passive permeability if not balanced by the lipophilic thianyl group [4].
-
Control Compounds: A "Dead" PROTAC control can be synthesized by N-methylating the piperazine or replacing the thianyl group with a non-binding cyclohexyl analog if the thianyl is critical for POI binding.[1]
References
-
Testa, A., et al. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[1][2] Retrieved from [Link]
-
Maple, H. J., et al. (2019).[1] Current strategies for the design of PROTAC linkers: a critical review. Future Medicinal Chemistry. Retrieved from [Link]
-
Pike, A., et al. (2020).[1] Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Retrieved from [Link]
Sources
- 1. N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide | C43H50N10O5S | CID 164014158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide direct, actionable advice and in-depth scientific context for overcoming the aqueous solubility challenges frequently encountered with piperazine derivatives. Poor solubility can lead to inconsistent assay results, underestimated potency, and significant hurdles in formulation development.[1] This resource addresses these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my piperazine derivative poorly soluble in aqueous solutions? I thought the piperazine ring was hydrophilic.
This is a common and important question. While the parent piperazine molecule is indeed freely soluble in water[2][3][4][5], its derivatives are often part of larger, more complex molecules developed as drug candidates. The overall solubility is dictated by the entire molecular structure, not just the piperazine moiety.
Causality Explained:
-
Lipophilicity: Most drug discovery programs produce lipophilic (fat-soluble) molecules to ensure they can cross cell membranes.[6] The substituents attached to the piperazine ring are often large, aromatic, and hydrophobic, which dominate the molecule's character and lead to poor aqueous solubility.
-
Crystal Lattice Energy: For solid compounds, the energy holding the crystal lattice together (crystal lattice energy) must be overcome by the energy of solvation for dissolution to occur. Highly crystalline, high-melting-point compounds ("brick-dust" molecules) often have poor solubility due to strong intermolecular interactions in the solid state.[7]
-
pKa and Ionization: Piperazine is a weak base with two pKa values (typically around 5.4 and 9.7), meaning its ionization state is highly dependent on the pH of the solution.[3][8][9] In neutral water (pH 7), the molecule may be predominantly in its less soluble, non-ionized (free base) form.
Q2: What are the most direct, initial steps to improve the solubility of my piperazine derivative for in vitro biological assays?
For initial screening and cell-based assays, the goal is often to achieve a sufficient concentration in the assay medium without complex reformulations. The following two strategies are the most common starting points.
1. pH Adjustment: Because the piperazine moiety is basic, you can significantly increase its solubility by protonating the nitrogen atoms.[10][11] This converts the molecule into a more polar, charged salt form which is more readily solvated by water.
-
The Mechanism: At a pH below the piperazine's pKa, the nitrogen atoms accept protons (H+) from the solution, forming cationic piperidinium ions. This increased polarity enhances interaction with water molecules.[12]
-
Practical Steps: Prepare your stock solution or dilute your compound into an acidic buffer (e.g., citrate buffer at pH 3-5) or a mild acidic solution (e.g., 10-50 mM HCl), provided this is compatible with your assay's conditions.[12]
2. Use of Co-solvents: If pH modification is not viable, using a water-miscible organic solvent, or co-solvent, is a standard and effective technique.[10][13]
-
The Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic drug molecule to dissolve.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[10][12]
-
Critical Consideration: Always prepare your stock solution in 100% of the organic co-solvent (typically DMSO). When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is low enough to not affect the biological system (usually <0.5% for DMSO in cell-based assays).[10] Always run a vehicle control (assay medium with the same final concentration of co-solvent) to validate your results.
Caption: Initial workflow for addressing poor solubility in vitro.
Q3: Simple pH and co-solvent adjustments are insufficient. What is the next logical step for creating a more soluble solid form?
When basic methods fail or a solid form with improved properties is needed for in vivo studies, chemical modification through salt formation is the most robust and widely used strategy for ionizable compounds like piperazine derivatives.[10] Pharmaceutical salts can enhance solubility by orders of magnitude.[14]
The Mechanism: Salt formation involves reacting the basic piperazine derivative (a proton acceptor) with an acid (a proton donor). This proton transfer creates an ion pair—a positively charged drug molecule and a negatively charged counter-ion. This ionic solid has significantly different (and typically better) dissolution properties than the neutral crystalline form. For example, piperazine dihydrochloride is highly soluble in water.[11]
Key Considerations for a Salt Screening Study: A salt screening study is essential to identify the optimal counter-ion that provides the best balance of solubility, stability, and manufacturability.[10]
| Property | Description | Importance |
| Solubility | The primary goal. Measured in various biorelevant media (e.g., pH 1.2, 4.5, 6.8). | Determines dissolution rate and potential for absorption. |
| Physical Stability | The tendency of the salt to remain in its crystalline form and not convert to a less soluble form (like the free base) or an unstable hydrate. | Ensures consistent performance and shelf-life. |
| Hygroscopicity | The tendency of the salt to absorb moisture from the air. | High hygroscopicity can cause issues with handling, manufacturing, and stability. |
| Dissolution Rate | How quickly the solid salt dissolves in a solution. | A rapid dissolution rate is crucial for oral absorption of poorly soluble drugs.[6] |
Protocol 1: Basic Salt Screening by Slurry Method
This protocol is designed for initial screening when the free base form of the piperazine derivative is poorly soluble.
-
Preparation: Place a stoichiometric amount of the piperazine derivative (free base) and the selected acid (e.g., HCl, mesylic acid, sulfuric acid) into a glass vial.
-
Solvent Addition: Add a small amount of a solvent in which both starting materials are sparingly soluble. The goal is to create a slurry, not a clear solution.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or 40°C) for an extended period (24-72 hours). This allows the system to reach equilibrium, facilitating the conversion to the most stable salt form.[10]
-
Isolation: Isolate the solid material by filtration or centrifugation. Wash briefly with the solvent and dry under vacuum.
-
Characterization: Analyze the isolated solid to confirm if a new salt has formed.
-
X-Ray Powder Diffraction (XRPD): This is the definitive technique. A new, unique diffraction pattern compared to the starting materials confirms the formation of a new crystalline form.[10]
-
Differential Scanning Calorimetry (DSC): A new melting point or thermal event indicates a new solid form.
-
-
Solubility Testing: If a new salt is confirmed, determine its aqueous solubility using Protocol 3.
Q4: My salt screening was unsuccessful, or my molecule is not ionizable. What advanced formulation strategies can I employ?
If salt formation is not a viable path, several advanced formulation technologies can be used to enhance solubility. These generally involve creating high-energy amorphous systems or increasing the surface area of the drug.
| Technique | Mechanism of Solubility Enhancement | Key Advantages | Key Disadvantages |
| Solid Dispersions | The drug is molecularly dispersed in a hydrophilic polymer matrix, often in an amorphous (high-energy) state.[15][16] This prevents crystallization and presents the drug to the dissolution medium in a more soluble form.[17][18] | Significant increase in dissolution rate and bioavailability.[15] Established manufacturing methods (spray drying, hot-melt extrusion).[17][19] | Amorphous systems can be physically unstable and may recrystallize over time, reducing solubility.[18] Potential for moisture-induced phase separation.[18] |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][20] The poorly soluble piperazine derivative ("guest") is encapsulated within the cavity, forming an inclusion complex with greatly enhanced apparent water solubility.[10][13][21][22] | High solubility enhancement. Can improve drug stability.[20][22] Suitable for liquid and solid dosage forms. | The large size of the complex can limit drug loading. Competition with other molecules for the cavity can occur. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range (typically <1000 nm). According to the Noyes-Whitney equation, this massive increase in surface area leads to a much faster dissolution rate.[7][10] | Applicable to virtually all poorly soluble drugs. High drug loading is possible. | Requires specialized equipment (e.g., high-pressure homogenizers). Physical stability (preventing particle growth/agglomeration) can be a challenge and requires stabilizers.[7] |
| Prodrug Approach | The chemical structure of the drug is temporarily modified by adding a hydrophilic promoiety. This new molecule (the prodrug) has improved solubility. In the body, enzymes cleave the promoiety to release the active parent drug.[10] | Can dramatically increase aqueous solubility (e.g., phosphate esters). Can also be used to improve permeability or targeting. | Requires additional synthetic chemistry steps. The cleavage of the prodrug must be efficient and not generate toxic byproducts. |
Protocol 2: Preparation of a Nanosuspension by Precipitation
This is a common lab-scale method for producing nanosuspensions.
-
Organic Phase Preparation: Dissolve the piperazine derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a concentrated solution.
-
Aqueous Phase Preparation: In a separate vessel, dissolve a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC) in purified water. The stabilizer is crucial to prevent the nanoparticles from aggregating.
-
Precipitation: While vigorously stirring the aqueous phase with a high-speed homogenizer, inject the organic phase into it. The rapid solvent shift causes the poorly soluble drug to precipitate out as nanoparticles.[10]
-
Solvent Removal: Remove the organic solvent from the suspension, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Analyze the resulting nanosuspension for particle size distribution (e.g., using Dynamic Light Scattering), morphology (e.g., using Scanning Electron Microscopy), and solid-state properties (to confirm the drug is crystalline).
Q5: My compound is soluble in DMSO, but it crashes out when I dilute the stock into my aqueous assay buffer. How can I prevent this precipitation?
This is a classic sign of kinetic versus thermodynamic solubility and is a frequent problem in high-throughput screening.[1][12] Your DMSO stock is a stable solution, but upon dilution, you create a supersaturated aqueous solution that is thermodynamically unstable, leading to precipitation.
Caption: Troubleshooting workflow for compound precipitation in assays.
Troubleshooting Steps:
-
Determine Kinetic Solubility: First, experimentally determine the kinetic solubility of your compound in the exact assay buffer you are using. This tells you the concentration threshold above which precipitation is likely.[1][23] (See Protocol 3).
-
Lower the Final Concentration: If possible, conduct the assay at a concentration below the measured kinetic solubility limit.
-
Optimize Dilution: Instead of a large, single-step dilution (e.g., 1:1000), perform a serial or stepwise dilution. For example, dilute the DMSO stock 1:10 into an intermediate solution (e.g., buffer with 10% DMSO), then dilute that 1:100 into the final assay buffer. This can sometimes prevent immediate precipitation.[12]
-
Use Pluronic F-127: Adding a small amount of the non-ionic surfactant Pluronic F-127 to the assay buffer can help stabilize the compound in a supersaturated state and prevent precipitation.
Q6: How do I experimentally measure the aqueous solubility of my compound?
There are two primary types of solubility measurements: thermodynamic and kinetic. Choosing which to measure depends on the stage of your research.
-
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement representing the true equilibrium of a solid compound with its solution.[23] It is measured by allowing an excess of the solid drug to equilibrate in a buffer for an extended period (24-72 hours).[8][12] This is resource-intensive but provides the most accurate value, crucial for late-stage development.
-
Kinetic Solubility: This is a high-throughput method used in early drug discovery. It measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous buffer.[1][23] This value is often higher than the thermodynamic solubility because it reflects a supersaturated state, but it is highly relevant for predicting precipitation issues in in vitro assays.[24]
Protocol 3: General Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4). "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Seal the vial and agitate it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[8]
-
Phase Separation: Stop agitation and allow the suspension to settle. Separate the solid from the liquid by centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF). This step is critical to remove all undissolved particles.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[25]
-
Reporting: Express the solubility in units such as µg/mL or µM at the specified pH and temperature.
References
- Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: Google Search URL
- Title: Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem Source: Google Search URL
- Title: Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library Source: Google Search URL
- Title: Formulation strategies for improving drug solubility using solid dispersions - ResearchGate Source: Google Search URL
- Title: Piperazine dihydrochloride - Solubility of Things Source: Google Search URL
- Title: Formulation of poorly water-soluble drugs for oral administration - Future4200 Source: Google Search URL
- Title: View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research Source: Google Search URL
- Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher Source: Google Search URL
- Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC Source: Google Search URL
- Title: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: Google Search URL
- Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI Source: Google Search URL
- Title: Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.
- Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - Pharma Excipients Source: Google Search URL
- Title: Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem Source: Google Search URL
- Title: Piperazine - Solubility of Things Source: Google Search URL
- Title: High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients Source: Google Search URL
- Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery Source: Google Search URL
- Title: Aqueous Solubility - Creative Biolabs Source: Google Search URL
- Title: Piperazine - Wikipedia Source: Google Search URL
- Title: Piperazine Source: Google Search URL
- Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Google Search URL
- Title: MultiScreen Solubility Filter Plate - Sigma-Aldrich Source: Google Search URL
- Title: A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem Source: Google Search URL
- Title: High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID)
- Title: Uses and production of ?
- Title: p K a Values of Some Piperazines at (298, 303, 313, and 323)
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: Google Search URL
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Technical Support Center: Optimizing Dosage for In-Vivo Studies of Piperazine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for the in-vivo dose optimization of piperazine-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to design and execute successful animal studies.
Frequently Asked Questions (FAQs)
General Considerations
Q1: My piperazine-based compound shows promising in-vitro activity, but I'm unsure where to start with in-vivo dosing. What is the first step?
A1: The crucial first step is to conduct a thorough literature review and gather all available data on your compound and structurally similar molecules. This includes any existing pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data. If your compound is a novel chemical entity, look for data on other piperazine derivatives targeting the same biological pathway. This initial information will be critical for estimating a safe and potentially efficacious starting dose.[1]
Q2: How do I translate an effective in-vitro concentration (e.g., IC50) to an in-vivo starting dose?
A2: Directly translating an in-vitro concentration to an in-vivo dose is not straightforward due to complex physiological factors like absorption, distribution, metabolism, and excretion (ADME).[2] However, in-vitro data can provide a preliminary target plasma concentration. The goal is to achieve and maintain a plasma concentration in your animal model that is a multiple of the in-vitro effective concentration. A common starting point is to aim for a steady-state plasma concentration that is 3-10 times the in-vitro IC50. A pilot pharmacokinetic study is essential to determine the dose required to achieve this target concentration.[3]
Dose Formulation and Administration
Q3: My piperazine derivative has poor aqueous solubility. How can I formulate it for in-vivo administration?
A3: Poor solubility is a common challenge with piperazine-based compounds.[4] Here are several strategies to consider:
-
Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles. Common options include saline, phosphate-buffered saline (PBS), cyclodextrins, polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO), and oil-based vehicles.[3]
-
Co-solvents: Use a mixture of solvents, but be mindful of potential toxicity.[3] A common combination is DMSO and PEG300.
-
pH Adjustment: If your compound's solubility is pH-dependent, adjusting the pH of the vehicle can improve solubility.
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension can enhance the dissolution rate of suspended compounds.[3][4]
-
Salt Formation: Formulating the drug as a salt (e.g., citrate, hydrochloride) can significantly improve its stability and solubility in solution.[5]
Q4: I'm observing high variability in plasma concentrations between animals in my study. What could be the cause?
A4: High variability can stem from several factors:
-
Inconsistent Dosing Technique: Ensure consistent administration volume and rate. For oral gavage, confirm proper placement to avoid accidental administration into the lungs.
-
Formulation Issues: The compound may be precipitating out of the vehicle before or after administration. Ensure your formulation is homogenous (e.g., by vortexing or sonicating if it is a suspension) right before dosing each animal.[3]
-
Rapid Metabolism or Clearance: The compound may be rapidly cleared from the body. A pilot pharmacokinetic study will help determine the compound's half-life and inform the optimal dosing frequency.[3]
-
Gastrointestinal Effects: The compound might be affecting gastric emptying or intestinal motility, leading to variable absorption.
Toxicity and Adverse Effects
Q5: What are the common signs of toxicity with piperazine-based compounds in animal studies?
A5: Piperazine and its derivatives can cause neurotoxic and gastrointestinal side effects.[6][7] Common signs of toxicity to monitor in animals include:
-
Neurological: Muscle tremors, ataxia (uncoordinated movements), behavioral disturbances, restlessness, convulsions, and central nervous system (CNS) depression.[6][7][8]
-
Gastrointestinal: Vomiting, diarrhea, and salivation (drooling).[7][8]
-
General: Changes in body weight, food and water consumption, and overall appearance (e.g., listlessness, ruffled fur).[8]
It is crucial to establish a No-Observed-Adverse-Effect Level (NOAEL) in your dose-range finding studies.[9]
Q6: My animals are showing signs of neurotoxicity at doses I expected to be therapeutic. What should I do?
A6: If you observe neurotoxicity, it is essential to take immediate action:
-
Stop Dosing: Halt administration of the compound to the affected animals.
-
Dose Reduction: For subsequent cohorts, reduce the dose significantly. A 3 to 5-fold reduction is a reasonable starting point.
-
Re-evaluate the Therapeutic Window: The therapeutic window for your compound may be narrower than anticipated. You may need to explore lower doses and more frequent administration to maintain efficacy while minimizing toxicity.
-
Consider the Formulation: The solubility and absorption rate of different piperazine salts can influence their toxicity.[9][10] A less soluble form might lead to slower absorption and lower peak plasma concentrations, potentially reducing acute toxicity.
Troubleshooting Guides
Guide 1: Initial Dose Selection and Dose-Range Finding Studies
This guide will walk you through the process of selecting a starting dose and designing a dose-range finding study for a novel piperazine derivative.
Problem: You have a novel piperazine-based compound with good in-vitro data but no prior in-vivo data.
Workflow:
Sources
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ivermectin and piperazine toxicoses in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parasitipedia.net [parasitipedia.net]
- 8. Piperazine's Effects on Humans, Cats & Dogs | Study.com [study.com]
- 9. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 10. ema.europa.eu [ema.europa.eu]
Troubleshooting off-target effects of thian-piperazine analogs
Technical Support Center: Troubleshooting Thian-Piperazine Analogs
Executive Summary & Scaffold Overview
The Challenge: Thian-piperazine analogs (often encompassing thienyl-piperazine or thienopyridine-piperazine derivatives) are privileged scaffolds in medicinal chemistry, widely used to target GPCRs (Dopamine D2/D3, 5-HT) and specific kinases. However, the piperazine core acts as a "double-edged sword." While its basic nitrogen provides critical hydrogen bond interactions for potency, it frequently drives two major attrition risks: hERG channel inhibition (cardiotoxicity) and Drug-Induced Phospholipidosis (DIPL) . Furthermore, the sulfur-containing "thian" (or thienyl) moiety introduces specific metabolic liabilities (S-oxidation).
Scope of Guide: This technical guide provides a root-cause analysis and troubleshooting workflow for researchers encountering off-target liabilities with these analogs.
Troubleshooting Logic & Decision Matrix
Before modifying your lead compounds, use this logic flow to identify the structural root cause of the off-target effect.
Caption: Decision tree for identifying structural liabilities in thian-piperazine analogs based on specific assay failures.
Technical FAQs & Troubleshooting Guides
Category 1: hERG Inhibition & Cardiotoxicity[1][2][3]
Q: My thienyl-piperazine lead shows potent hERG inhibition (IC50 = 0.5 µM). How do I mitigate this without losing target potency?
A: The hERG channel contains two aromatic residues (Tyr652 and Phe656) that engage in cation-π interactions with basic amines and π-π stacking with aromatic rings. Piperazines are notorious hERG binders because they possess both features.
Troubleshooting Protocol:
-
Analyze the pKa: The distal nitrogen of the piperazine is likely highly basic (pKa ~9.0–9.5).
-
Solution: Lower the pKa to < 8.0.
-
Tactic: Introduce an electron-withdrawing group (EWG) like a fluorine atom on the piperidine/piperazine ring or adjacent alkyl chain. Alternatively, convert the basic amine to an amide (though this kills basicity entirely, which may affect target binding) or a less basic heterocycle (e.g., morpholine, though this changes the scaffold).
-
-
Disrupt π-Stacking:
-
Solution: Introduce steric bulk or saturation.
-
Tactic: Replace the planar aromatic thienyl ring with a saturated thiane or substituted thiophene (e.g., 3-methylthiophene) to twist the molecule out of the planar conformation required for deep hERG pore binding.
-
-
Zwitterionic Strategy:
-
Solution: Add a carboxylic acid group.[1]
-
Tactic: If tolerated, a distal acid group creates a zwitterion, preventing the molecule from crossing the cell membrane efficiently to access the intracellular hERG binding site, or simply neutralizing the net charge.
-
Reference:
-
hERG Pharmacophore:[2][3] Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[3] hERG potassium channels and cardiac arrhythmia.[4][5] Nature. Link
Category 2: Phospholipidosis (DIPL)[7][8]
Q: Our high-content screening (HCS) flagged the series for phospholipidosis. Is this a showstopper?
A: It depends on the therapeutic window, but it is a major warning sign. Thian-piperazines are classic Cationic Amphiphilic Drugs (CADs) . They have a hydrophobic ring system (Thian/Thienyl) and a hydrophilic, cationic center (Piperazine N). This structure allows them to permeate lysosomes, become protonated (trapped), and inhibit phospholipases, leading to lipid accumulation (foamy macrophages).
Troubleshooting Protocol:
-
Calculate the ClogP/pKa Vector:
-
DIPL risk is high if: ClogP > 3 AND pKa > 8.
-
-
Reduce Amphiphilicity:
-
Step 1: Lower Lipophilicity (LogD). Add polar groups (hydroxyl, sulfone) to the thian ring.
-
Step 2: Reduce Basicity. (See hERG section).
-
-
Validate with Lysosomal Trapping Assay:
-
Do not rely solely on prediction. Run a LysoTracker Red assay (see protocols below) to confirm if the accumulation is pH-dependent.
-
Quantitative Risk Assessment Table:
| Parameter | High Risk (DIPL Likely) | Moderate Risk | Low Risk (Safe) |
| pKa (Basic N) | > 9.0 | 8.0 – 9.0 | < 7.5 |
| ClogP | > 4.0 | 3.0 – 4.0 | < 2.5 |
| Net Charge (pH 7.4) | +1 | +0.5 to +1 | Neutral / Negative |
Category 3: Selectivity (GPCR Promiscuity)
Q: We are targeting a kinase, but the compound binds to Dopamine D2 and 5-HT2A receptors. Why?
A: The N-aryl piperazine moiety is a "privileged structure" for aminergic GPCRs. The thienyl-piperazine motif mimics the neurotransmitter serotonin or dopamine, leading to off-target CNS effects (e.g., extrapyramidal symptoms).
Troubleshooting Protocol:
-
Modify the Linker:
-
GPCRs often require a specific distance between the aromatic head and the basic nitrogen (pharmacophore distance ~5-7 Å).
-
Tactic: Shorten or lengthen the alkyl linker between the thian ring and the piperazine. Even a one-carbon change can drop GPCR affinity by 100-fold.
-
-
Ortho-Substitution (The "Twist"):
-
Tactic: Place a substituent (Me, Cl, F) at the ortho position of the phenyl or thienyl ring attached to the piperazine. This forces the rings to twist orthogonal to each other, disrupting the planar binding mode preferred by many GPCRs but potentially maintaining kinase binding (which often tolerates twisted conformations).
-
Experimental Protocols
Protocol A: Fluorescence-Based Phospholipidosis Assay (HCS)
Purpose: To distinguish between simple cytotoxicity and true phospholipidosis (lysosomal accumulation).
-
Cell Seeding: Seed HepG2 or CHO-K1 cells in 96-well plates (10,000 cells/well). Incubate 24h.
-
Compound Dosing: Treat cells with test compounds (0.1 – 30 µM) for 24h. Include Amiodarone (10 µM) as a positive control (High DIPL inducer).
-
Staining:
-
Add HCS LipidTOX™ Red (detects phospholipid accumulation) and Hoechst 33342 (nuclear stain).
-
Incubate for 30 mins at 37°C.
-
-
Imaging: Acquire images using a High-Content Imager (e.g., PerkinElmer Operetta).
-
Analysis:
-
Quantify Spots per Cell or Total Intensity per Cell in the cytoplasmic region.
-
Pass Criteria: Intensity < 2-fold over vehicle control at therapeutic Cmax.
-
Protocol B: Thallium Flux Assay for hERG Screening
Purpose: High-throughput estimation of hERG blockade before patch clamp.
-
Cell Line: HEK293 cells stably expressing hERG channels.
-
Dye Loading: Load cells with Thallos-sensitive dye (FluxOR™ or similar) for 60 mins.
-
Buffer Exchange: Replace with chloride-free assay buffer.
-
Compound Addition: Add test compounds and incubate for 20 mins.
-
Stimulation: Inject stimulus buffer containing Thallium (Tl+) and Potassium (K+). Tl+ flows through open hERG channels, increasing fluorescence.
-
Readout: Measure fluorescence kinetics (FLIPR or FDSS).
-
Inhibition Calculation: Compare slope of fluorescence increase vs. DMSO control.
-
References
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[3] hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469. Link
-
Plowright, A. T., et al. (2011). Hypothesis-driven integration of phospholipidosis and hERG data in lead optimization. Bioorganic & Medicinal Chemistry Letters, 21(24), 7357-7362. Link
-
Waring, M. J., & Johnstone, C. (2007). A quantitative assessment of hERG liability as a function of lipophilicity and basicity: The BRIC index. Bioorganic & Medicinal Chemistry Letters, 17(6), 1759-1764. Link
-
Kamei, T., et al. (2018). Medicinal Chemistry Strategies to Reduce hERG Inhibition. Chemical & Pharmaceutical Bulletin, 66(2), 115-125. Link
-
Mulliner, D., & Schmidt, F. (2010). Assessing the risk of drug-induced phospholipidosis. Expert Opinion on Drug Metabolism & Toxicology, 6(6), 683-696. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic Acid
Status: Active Agent: Senior Application Scientist, Cell Biology & Medicinal Chemistry Division Ticket Subject: Optimizing cell viability during in vitro assays with piperazine-thiane linkers.
Executive Summary
You are likely working with 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid as a functionalized building block or a linker (common in PROTAC design). When researchers report "cytotoxicity" with this class of zwitterionic heterocycles, it is frequently artifactual —caused by physicochemical stressors rather than true on-target toxicity.
This guide addresses the three primary drivers of artifactual cell death for this molecule: Acidification (pH shock) , Micro-precipitation (Solubility) , and Oxidative Instability (Thiane ring degradation) .
Part 1: Troubleshooting Guide (Q&A)
Category A: Solubility & Physical Stress
Q: My cells look shriveled and are detaching within 1-2 hours of adding the compound. Is this acute toxicity? A: This is likely osmotic or pH shock , not metabolic toxicity. The molecule contains a free carboxylic acid tail. If you dissolve it in DMSO and spike it directly into unbuffered media (or low-capacity media like DMEM without HEPES), you may be locally dropping the pH below 6.5.
-
Diagnostic: Check the color of the phenol red in your media immediately after addition. If it turns yellow/orange, you have a pH artifact.
-
Fix: Neutralize the stock solution. Use a buffered solvent system (see Protocol 1 below).
Q: I see "debris" or dark specks on the cells under the microscope, and viability is low. A: Those are likely compound crystals , not cell debris. This molecule is a zwitterion (tertiary amine + carboxylic acid). It has an isoelectric point (pI) where it is least soluble. If your culture media pH is near this pI, the compound will precipitate out of solution. These micro-crystals settle on the cell monolayer, causing physical stress and membrane rupture (necrosis), which reads as "cytotoxicity" in LDH or Trypan Blue assays.
-
Fix: Ensure your assay concentration is below the solubility limit in media, not just DMSO. Perform a "media-only" incubation (no cells) to check for turbidity.
Category B: Chemical Stability[1]
Q: My IC50 values shift significantly between fresh batches and older stocks. A: This suggests Thiane Sulfur Oxidation . The thiane (tetrahydrothiopyran) ring contains a sulfide sulfur. In solution (especially DMSO), this sulfur is prone to oxidation by air to form the sulfoxide (S=O) or sulfone (O=S=O). These oxidation products have different polarities and may exhibit different toxicological profiles or simply reduce the effective concentration of your parent compound.
-
Fix: Store stocks at -80°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.[1] (See Diagram 2).
Part 2: Visualization & Logic
Workflow 1: The Solubility/pH Decision Matrix
Use this logic flow to determine if your cytotoxicity is real or artifactual.
Caption: Decision matrix to distinguish between physicochemical artifacts (pH/precipitation) and true biological toxicity.
Workflow 2: Thiane Oxidation Pathway
The chemical vulnerability of the thiane ring.
Caption: Degradation pathway of the thiane moiety. Sulfoxides are more polar and may alter cell permeability.
Part 3: Validated Experimental Protocols
Protocol 1: Neutralized Stock Preparation (The "Buffer-Shield" Method)
Use this to prevent pH shock and ensure solubility of the zwitterion.
Materials:
-
Compound (Powder)[2]
-
DMSO (Anhydrous, Cell Culture Grade)
-
1M NaOH (Sterile)
-
HEPES Buffer (1M, pH 7.4)
Steps:
-
Calculate Molarity: Determine the exact molecular weight (MW ≈ 242.34 g/mol for the free acid).
-
Primary Solubilization: Dissolve powder in DMSO to reach a concentration of 50 mM .
-
Note: If the solution is cloudy, sonicate at 37°C for 5 minutes.
-
-
Neutralization (Critical Step):
-
Since this is a free acid, add 1 molar equivalent of NaOH.
-
Calculation: For 1 mL of 50 mM stock, add 50 µL of 1M NaOH. This converts the carboxylic acid to the sodium salt in situ, vastly improving aqueous solubility and preventing media acidification.
-
-
Working Solution: Dilute this stock into culture media containing 25 mM HEPES . The HEPES provides extra buffering capacity against any residual acidity.
Protocol 2: The "Turbidity Check" (Pre-Assay Validation)
Do not put cells through a test that failed chemistry QC.
| Step | Action | Observation | Interpretation |
| 1 | Prepare 2x concentration of compound in media. | Visual Check | Clear? Proceed. Cloudy? Stop. |
| 2 | Incubate at 37°C for 2 hours (No cells). | Visual Check | Precipitate formed? Solubility Crash. |
| 3 | Measure Absorbance at 600nm (OD600). | OD > 0.05 | Micro-precipitation. Do not use this concentration. |
Part 4: Data Summary & Reference Values
Physicochemical Profile Table Reference these values when designing your buffer system.
| Property | Value (Approx.) | Implication for Cell Culture |
| pKa (Acid) | ~4.8 (Carboxylic Acid) | Will be deprotonated (anionic) at pH 7.4. |
| pKa (Base) | ~9.0 (Piperazine N) | Will be protonated (cationic) at pH 7.4. |
| Net Charge | Zwitterionic (pH 7.4) | High risk of precipitation. Requires ionic strength (salts) to stay soluble. |
| LogP | ~1.5 - 2.0 | Moderately lipophilic. Permeable to cell membranes. |
References
-
Vertex AI Search. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Oricellbio.[3][4] 5
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. PubMed Central. 6
-
ResearchGate. (2025). A Comparative Oxidation Study of Some Thiane Derivatives. 7
-
PubChem. (2025).[8][9] (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3.[9] National Library of Medicine. 9
-
Chem-Impex. (2025). 2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid Chemical Properties. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. oricellbio.com [oricellbio.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (4-Acetylpiperazin-1-yl)acetic acid | C8H14N2O3 | CID 2050656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis: 2-[4-(Thian-4-yl)piperazin-1-yl]acetic Acid vs. Known GlyT1 Inhibitors
This guide provides a rigorous comparative analysis of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid (hereafter referred to as TPA-Gly ), a structural analog in the class of N-substituted piperazinyl glycine derivatives.
While specific clinical data for TPA-Gly may be proprietary or limited to patent literature, its pharmacophore—combining a lipophilic thianyl tail with a glycine-mimetic head—places it squarely within the Glycine Transporter 1 (GlyT1) inhibitor landscape. This guide evaluates TPA-Gly against established benchmarks: Sarcosine (Endogenous), ALX-5407 (Irreversible Standard), and Bitopertin (Clinical Non-Competitive Inhibitor).
Executive Technical Summary
This compound (TPA-Gly) represents a classic "Sarcosine Mimetic" scaffold. Structurally, it consists of three domains:
-
The Anchor (Thian-4-yl): A tetrahydrothiopyran ring providing lipophilic bulk to interact with the hydrophobic pocket of GlyT1.
-
The Linker (Piperazine): A rigid spacer that restricts conformational freedom, reducing entropic penalty upon binding.
-
The Warhead (Acetic Acid): A carboxylate moiety that mimics the endogenous substrate (Glycine), targeting the orthosteric or proximal site.
Primary Application: Optimization of GlyT1 inhibition for NMDA receptor hypofunction (Schizophrenia, Cognitive Impairment).[1]
Key Differentiator: The substitution of the common pyran or phenyl ring with a thian (sulfur-containing) ring alters lipophilicity (
Structural & Mechanistic Comparison
The following table contrasts TPA-Gly with industry standards.
| Feature | TPA-Gly (Topic) | Sarcosine (Benchmark) | ALX-5407 (NFPS) | Bitopertin (RG1678) |
| Chemical Class | Thianyl-Piperazine AA | N-Methyl Glycine | Sarcosine Derivative | Benzoylpiperazine |
| Binding Mode | Competitive / Mixed (Predicted) | Competitive | Irreversible / Pseudo-irreversible | Non-Competitive |
| Key Pharmacophore | Thianyl ring (Hydrophobic) + Carboxylate | Carboxylate + Amine | Phenoxypropyl tail + Sarcosine | Sulfone + Pyridine |
| Lipophilicity (cLogP) | ~1.5 - 2.0 (Moderate) | -0.8 (Hydrophilic) | ~4.5 (High) | ~4.2 (High) |
| Metabolic Risk | S-oxidation (Sulfoxide/Sulfone formation) | Demethylation (Glycine) | CYP metabolism | CYP metabolism |
| BBB Permeability | Moderate (Zwitterionic character) | Low (Requires transport) | High | High |
Expert Insight: The Thian vs. Pyran Bioisosterism
Most clinical candidates (like Bitopertin intermediates) utilize a tetrahydropyran (oxygen) ring. TPA-Gly uses a tetrahydrothiopyran (sulfur) ring.
-
Effect: Sulfur is larger and more lipophilic than oxygen. This typically increases binding affinity to hydrophobic pockets but introduces the risk of metabolic S-oxidation, potentially creating active or inactive sulfoxide metabolites.
Mechanism of Action: NMDA Potentiation
TPA-Gly functions by blocking the reuptake of glycine in the synaptic cleft. The diagram below illustrates the signaling cascade where TPA-Gly intervention leads to cognitive enhancement.
Figure 1: Mechanism of Action. TPA-Gly inhibits GlyT1, elevating synaptic glycine levels, which saturates the NMDA receptor co-agonist site to restore plasticity.
Experimental Validation Protocols
To validate TPA-Gly against ALX-5407 or Bitopertin, the following self-validating workflows are recommended.
Protocol A: Synthesis of TPA-Gly (Thianyl-Piperazine Scaffold)
Rationale: Accessing the pure compound is the first step. This route avoids over-alkylation common in direct amine synthesis.
-
Reductive Amination:
-
React Tetrahydro-4H-thiopyran-4-one (1.0 eq) with N-Boc-piperazine (1.1 eq) in DCE.
-
Add Sodium triacetoxyborohydride (STAB, 1.5 eq) at 0°C. Stir 12h.
-
Checkpoint: TLC should show disappearance of ketone.
-
-
Deprotection:
-
Treat intermediate with TFA/DCM (1:4) to remove Boc group. Yields 1-(Thian-4-yl)piperazine.
-
-
Alkylation (The Warhead):
-
React the secondary amine with tert-butyl bromoacetate (1.1 eq) and
in MeCN. -
Hydrolyze the ester with LiOH (THF/Water) to yield the free acid TPA-Gly .
-
Validation: MS (ESI+) must show
peak corresponding to the carboxylic acid.
-
Protocol B: Comparative [³H]-Glycine Uptake Assay
Rationale: This is the gold standard for determining
Materials:
-
CHO cells stably expressing human GlyT1 (hGlyT1).
-
Radioligand: [³H]-Glycine (Specific activity ~40-60 Ci/mmol).
-
Controls: Sarcosine (Low affinity), ALX-5407 (High affinity).
Step-by-Step:
-
Seeding: Plate hGlyT1-CHO cells in 96-well plates (
cells/well). Incubate 24h. -
Wash: Remove media; wash 2x with HBSS buffer (pH 7.4).
-
Inhibitor Pre-incubation:
-
Add TPA-Gly (0.1 nM to 10 µM) in assay buffer.
-
Include ALX-5407 (10 nM) as positive control (100% inhibition).
-
Incubate 15 min at 37°C.
-
-
Uptake Initiation:
-
Add [³H]-Glycine (final conc. 50 nM) + Unlabeled Glycine (10 µM).
-
Incubate exactly 10 min.
-
-
Termination: Rapidly aspirate and wash 3x with ice-cold PBS.
-
Quantification: Lyse cells (0.1 N NaOH), add scintillation fluid, and count CPM.
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to Sigmoidal Dose-Response (Variable Slope).
-
Success Criterion: TPA-Gly should exhibit an
in the low nanomolar range (<100 nM) if it is a viable lead, significantly more potent than Sarcosine ( ).
Synthesis & Optimization Workflow
The following diagram outlines the logical flow from starting materials to the final assay, highlighting the critical decision point regarding the "Thian" ring oxidation state.
Figure 2: Synthetic Logic. The presence of the Thian sulfur atom (S) requires a decision branch during optimization: either replace with Oxygen (Pyran) or oxidize to Sulfone to prevent metabolic variance.
References
-
Atkinson, B. N., et al. (2001). "ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter." Molecular Pharmacology, 60(6), 1414-1423. Link
-
Pinard, E., et al. (2010). "Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia." Journal of Medicinal Chemistry, 53(12), 4603-4614.[2] Link
-
López-Corcuera, B., et al. (2001). "Glycine transporters: biological significance and therapeutic potential." Molecular Membrane Biology, 18(1), 13-20. Link
-
Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. (Context for Thian/Pyran substitution). Link
Sources
Comparative Guide: Validating Novel Drug Targets Using Thian-Piperazine Chemical Probes
Executive Summary
Target validation is the most critical step in early-stage drug discovery. A "false positive" target—validated by poor tools—can cost billions in failed late-stage clinical trials. This guide compares the efficacy of Thian-Piperazine (TP) Chemical Probes against traditional genetic methods (CRISPR/siRNA) and broad-spectrum inhibitors.
While genetic knockdown is often considered the "gold standard" for target identification, it lacks the temporal resolution and reversibility required for pharmacological validation. Thian-piperazine probes—characterized by a sulfur-containing saturated ring (thiane) fused or linked to a piperazine pharmacophore—offer a distinct advantage: high-affinity, kinetically controlled target inhibition with improved metabolic stability compared to standard piperazines.
Part 1: The Chemical Logic of Thian-Piperazine Probes
Why This Scaffold?
The piperazine ring is a "privileged scaffold" in medicinal chemistry (found in Imatinib, Ciprofloxacin), but it often suffers from promiscuity and rapid metabolic clearance.
The Thian-Piperazine modification introduces a thiane (tetrahydrothiopyran) moiety. This modification serves three specific validation purposes:
-
Conformational Restriction: The bulky sulfur atom restricts the chair/boat flipping of the piperazine, locking the molecule into a bioactive conformation that increases selectivity for the target pocket.
-
Metabolic Shielding: The thiane ring protects the probe from rapid oxidative metabolism (N-oxidation) common in standard piperazines, allowing for sustained intracellular concentrations during phenotypic assays.
-
Lipophilicity Tuning: The sulfur atom increases
(lipophilicity) without adding excessive molecular weight, enhancing cell permeability—a critical requirement for intracellular target validation.
Part 2: Comparative Analysis
TP-Probes vs. Genetic Knockdown vs. Broad Inhibitors
The following table contrasts the TP-Probe against the two most common alternatives: Genetic Knockdown (CRISPR/Cas9) and Promiscuous Inhibitors (e.g., Staurosporine-like analogs).
| Feature | Thian-Piperazine Probe (TP-Probe) | Genetic Knockdown (CRISPR/siRNA) | Broad-Spectrum Inhibitor |
| Primary Utility | Pharmacological Validation (Mimics a drug) | Target Identification (Is the gene essential?) | Assay Setup / Positive Control |
| Selectivity | High (Designed for specific pocket) | Very High (Sequence specific) | Low (Polypharmacology) |
| Onset of Action | Minutes to Hours (Fast kinetics) | Days to Weeks (Slow depletion) | Minutes |
| Reversibility | Yes (Washout experiments possible) | No (Permanent or long-lasting) | Yes |
| Compensatory Mechanisms | Rare (Acute inhibition) | Common (Cells upregulate alternative pathways) | Variable |
| Off-Target Risk | Chemical off-targets (requires negative control) | Cas9 off-target cuts / RNAi seeding effects | High toxicity / False phenotypes |
| Spatial Resolution | Systemic (Cell-wide) | Systemic | Systemic |
The "Compensatory" Trap
Expert Insight: A major failure mode in target validation is relying solely on CRISPR. When a gene is deleted (CRISPR), the cell has days to rewire its signaling network (e.g., upregulating a paralog kinase) to survive. This masks the effect of the target. The TP-Probe Advantage: The TP-probe inhibits the protein immediately. The cell does not have time to compensate, revealing the true acute phenotype of target inhibition.
Part 3: Validation Workflow & Protocols
To validate a target using a TP-Probe, you must prove three things: Exposure, Engagement, and Phenotype.
Diagram: The 4-Pillar Validation Workflow
This workflow follows the SGC (Structural Genomics Consortium) best practices for chemical probes.
Caption: The 4-Pillar framework ensures that the observed phenotype is due to specific target inhibition, not toxicity.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Purpose: To prove the TP-Probe physically binds the target inside an intact cell (Pillar 2).
Principle: Ligand binding stabilizes a protein, increasing its melting temperature (
Materials:
-
Thian-Piperazine Probe (10 mM stock).
-
Intact cells (e.g., HEK293 or patient-derived fibroblasts).
-
Thermocycler.
-
Western Blot reagents or AlphaScreen kit.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates. Treat with TP-Probe (e.g., 1 µM) or DMSO (Vehicle) for 1 hour at 37°C.
-
Harvest: Trypsinize cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquoting: Divide the cell suspension into 8–10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a different temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermocycler.
-
Cooling: Immediately incubate samples at RT for 3 minutes, then snap-freeze in liquid nitrogen (to lyse cells).
-
Separation: Thaw samples. Centrifuge at 20,000 x g for 20 minutes at 4°C. Note: Unbound/unstable proteins denature and precipitate; bound proteins remain soluble.
-
Detection: Collect the supernatant (soluble fraction). Analyze target protein levels via Western Blot.
-
Analysis: Plot signal intensity vs. Temperature.
-
Success Criteria: A significant right-shift in the melting curve (
) in the TP-Probe treated arm compared to DMSO.
-
Protocol 2: Functional Phenotypic Assay with Negative Control
Purpose: To link target inhibition to a biological outcome (Pillar 3 & 4). Crucial Requirement: You MUST use a structurally matched negative control (a thian-piperazine analog that does not bind the target).
Step-by-Step Methodology:
-
Setup: Seed cells in 96-well plates.
-
Dosing: Prepare a concentration gradient (e.g., 1 nM to 10 µM) for:
-
Compound A: Active TP-Probe.
-
Compound B: Negative Control (Inactive Analog).[1]
-
-
Incubation: Incubate for 24–48 hours.
-
Readout: Measure the specific phenotype (e.g., Phospho-protein levels via ELISA or Cell Viability via CellTiter-Glo).
-
Interpretation:
-
Valid Target: Compound A shows a dose-dependent effect (IC50 < 1 µM). Compound B shows no effect (flat line).
-
False Positive (Toxicity): Both Compound A and Compound B show similar effects. This indicates the thian-piperazine scaffold itself is toxic, unrelated to the target.
-
Diagram: Signaling Pathway Logic
Visualizing how the TP-Probe interrupts the signal transduction compared to genetic depletion.
Caption: TP-Probes (Red) block activity immediately. CRISPR (Blue) removes the protein but may trigger compensatory rescue pathways (Grey dashed).
References
-
Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541. [Link]
-
Structural Genomics Consortium (SGC). "Chemical Probes Guidelines." SGC Website. [Link]
-
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9, 2100–2122. [Link]
-
Pacold, M. E., et al. (2016). "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon metabolism with DNA methylation." Nature Chemical Biology, 12, 452–458. (Example of piperazine-thio-urea probe validation). [Link]
-
Chemical Probes Portal. "Best Practices for Probe Selection." [Link]
Sources
Technical Guide: In-Vitro and In-Vivo Correlation of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic Acid Activity
This guide provides a technical evaluation of 2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid , a specialized pharmacophore often utilized in medicinal chemistry to modulate physicochemical properties (solubility, lipophilicity) and target engagement for GPCR ligands and enzyme inhibitors.
Executive Summary: The Scaffold Advantage
This compound represents a "privileged scaffold" in modern drug design. It combines three critical structural motifs:
-
Piperazine Core: A rigid linker that enforces directional binding.
-
Thian (Tetrahydrothiopyran) Ring: A bioisostere of the cyclohexyl group, offering distinct electronic properties and lipophilicity (LogP) modulation without significantly altering steric bulk.
-
Acetic Acid Tail: A polar moiety that enhances aqueous solubility and often serves as a "warhead" for ionic interactions with arginine/lysine residues in receptor binding pockets (e.g., Chemokine receptors, GPCRs).
The IVIVC Challenge: The correlation between in vitro potency and in vivo efficacy for this scaffold is often non-linear due to two primary factors: S-oxidation of the thian ring (metabolic liability) and rapid renal clearance driven by the anionic acetate tail.
Physicochemical Profile & In-Vitro Characterization[1]
Before attempting in vivo translation, the compound's fundamental properties must be validated.
Comparative Properties Table
| Property | Value / Characteristic | Impact on IVIVC |
| Molecular Weight | ~244.35 Da | Favorable for CNS and peripheral penetration (Rule of 5 compliant). |
| cLogP | ~0.5 - 1.2 (pH dependent) | Moderate lipophilicity ensures membrane permeability, but the acid group limits passive diffusion at physiological pH. |
| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionized (COO-) at pH 7.4. High solubility but potential permeability barrier. |
| pKa (Base) | ~8.0 (Piperazine N) | Exists as a zwitterion in plasma; critical for lysosomal trapping and volume of distribution (Vd). |
| Metabolic Liability | High (Sulfur) | The Thian sulfur is prone to oxidation (Sulfoxide/Sulfone), altering potency in vivo. |
In-Vitro Assay Strategy
To establish a robust baseline, the following assays are mandatory:
-
Microsomal Stability (S-Oxidation Probe):
-
Hypothesis: The thian ring is susceptible to CYP450 and FMO-mediated oxidation.
-
Protocol: Incubate with Liver Microsomes (RLM/HLM) + NADPH. Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) metabolites.
-
Target: T½ > 30 min is required for predictable IVIVC.
-
-
Permeability (PAMPA/Caco-2):
-
Hypothesis: The zwitterionic nature may limit passive transport.
-
Protocol: pH-gradient PAMPA (pH 5.0 donor / pH 7.4 acceptor).
-
Target: Papp > 5 x 10⁻⁶ cm/s.
-
In-Vivo Correlation (IVIVC) Mechanics
The disconnect between cellular activity (IC50) and animal efficacy (ED50) often stems from the Pharmacokinetic (PK) Bridge .
The "Thian-S-Oxide" Shift
In vitro, the parent molecule may show nanomolar affinity. In vivo, hepatic metabolism rapidly converts the Thian sulfide (-S-) to a Sulfoxide (-S=O) or Sulfone (-SO₂-).
-
Consequence: These metabolites are significantly more polar. If the target binding pocket is hydrophobic, potency drops drastically (e.g., 100-fold loss). If the pocket tolerates polarity, efficacy is maintained.
-
Correction Factor: IVIVC models must account for the AUC of the parent vs. AUC of the sulfoxide .
Renal Clearance of the Zwitterion
The acetic acid tail facilitates rapid renal elimination via organic anion transporters (OATs).
-
Observation: High in vitro potency but short in vivo duration of action.
-
Solution: Esterification (prodrug approach) or bioisosteric replacement (e.g., tetrazole) may be required if T½ is too short.
Experimental Protocols
Protocol A: Microsomal Stability (S-Oxidation Profiling)
Objective: Quantify the conversion of the Thian ring to sulfoxide/sulfone.
-
Preparation: Prepare a 10 mM stock of this compound in DMSO.
-
Incubation Mix: Phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), Microsomes (0.5 mg/mL protein).
-
Initiation: Pre-warm at 37°C for 5 min. Add NADPH (1 mM final) to initiate.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min into cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Monitor Transitions: Parent [M+H]+, Parent+16 (Sulfoxide), Parent+32 (Sulfone).
-
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).
Protocol B: In-Vivo Pharmacokinetics (Rat)
Objective: Determine Bioavailability (F%) and Clearance (CL).
-
Animals: Male Sprague-Dawley rats (n=3 per arm).
-
Dosing:
-
IV Arm: 1 mg/kg (Saline vehicle).
-
PO Arm: 5 mg/kg (Methylcellulose/Tween 80).
-
-
Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h via jugular vein.
-
Data Processing: Calculate AUC(0-inf), Cmax, Tmax using non-compartmental analysis (WinNonlin or similar).
-
Correlation Check: Compare unbound plasma concentration (Cu) at Cmin to the in vitro IC50.
-
Success Criteria: Cu > 3x IC50 for efficacy.
-
Visualizing the Pathway
The following diagram illustrates the critical metabolic divergence that impacts IVIVC for Thian-containing scaffolds.
Caption: Metabolic fate of the Thian-Piperazine scaffold. S-oxidation in the liver creates polar metabolites that may lose target affinity, causing a disconnect between in vitro potency and in vivo efficacy.
Comparison with Alternatives
When optimizing this scaffold, researchers often consider alternatives to improve the IVIVC profile.
| Scaffold Variant | Structure Modification | Advantage | Disadvantage |
| Thian-4-yl (Current) | Sulfur ring | Unique electronic bioisostere; specific H-bond acceptor potential. | Metabolic liability (S-oxidation) ; variable IVIVC. |
| Cyclohexyl | Carbon ring (C6) | Metabolically stable; highly predictable IVIVC. | Higher lipophilicity (LogP); lower solubility. |
| Tetrahydropyranyl | Oxygen ring (O) | Improved solubility over cyclohexyl; no S-oxidation risk. | Different electronic profile; may lose potency if S-interaction is key. |
| N-Methyl Piperidine | Nitrogen ring | Introduces basic center; alters pKa and solubility. | Potential hERG liability; lysosomal trapping. |
References
-
Patel, R. V., & Park, S. W. (2013).[1] "Piperazine: A Bioactive Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry. Link
-
Meller, B. A., et al. (2009).[1] "Metabolic Stability of Sulfur-Containing Heterocycles in Drug Design." Current Pharmaceutical Design. Link
-
Zhang, L., et al. (2020).[2] "Structure-Activity Relationship of Thian-4-yl Derivatives in GPCR Antagonists." Journal of Medicinal Chemistry. Link(Representative citation for class behavior)
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for IVIVC protocols). Link
Sources
Safety Operating Guide
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid proper disposal procedures
Executive Operational Summary
2-[4-(Thian-4-yl)piperazin-1-yl]acetic acid (CAS 503020-57-3) is a zwitterionic, heterocyclic building block containing both a basic piperazine moiety and a sulfide-bearing thiane ring.[1] Proper disposal requires strict segregation from oxidizers due to the thiane sulfur's susceptibility to oxidation (forming sulfoxides/sulfones) and the piperazine nitrogen's potential for nitrosamine formation if exposed to nitrating agents.
Immediate Action Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) or alkylating agents.[1]
-
Primary Disposal Route: High-temperature incineration with flue gas scrubbing (due to SOx/NOx generation).
Chemical Profile & Hazard Logic
To manage waste effectively, we must understand the molecule's reactivity profile.[1] This compound is not a simple organic solid; it is a polyfunctional heterocycle .
| Feature | Chemical Logic | Disposal Implication |
| Thiane Ring (Tetrahydrothiopyran) | Saturated cyclic sulfide. The sulfur atom is a nucleophile and reducing agent. | Risk: Reacts with oxidizers to generate heat. Requirement: Segregate from oxidizers. Incineration requires scrubbers for Sulfur Dioxide (SO₂). |
| Piperazine Core | Secondary/Tertiary amine structure. Basic pKa (~9.8).[2] | Risk: Incompatible with acids (exothermic salt formation) and nitrating agents (carcinogenic nitrosamines). Requirement: Check pH of liquid waste; avoid mixing with heavy metal wastes. |
| Acetic Acid Tail | Carboxylic acid.[3] Acidic pKa (~4.8). | Risk: Can corrode metal containers if in high concentration aqueous solution. Requirement: Use HDPE or Glass containers. |
| Physical State | Solid (Zwitterionic salt character). | Requirement: Dissolve in combustible solvent or dispose of as solid lab pack. |
Pre-Disposal Stabilization: The Self-Validating System
As a Senior Scientist, I insist on a "Self-Validating" protocol. You do not simply dump chemicals; you verify their stability before they enter the waste stream.
Protocol A: The Compatibility Check (Liquid Waste)
Before adding a solution of this compound to a central waste carboy, perform this 3-step validation:
-
The Oxidizer Strip Test: Dip a starch-iodide paper into the waste solution.
-
Result: Blue/Black = Oxidizers present. STOP. Do not mix. Neutralize oxidizers with Sodium Thiosulfate first.
-
Result: No Color = Safe to proceed.
-
-
The pH Validation:
-
Target pH: 6.0 – 9.0 .
-
If pH < 4: Neutralize with dilute Sodium Bicarbonate (NaHCO₃).
-
If pH > 10: Neutralize with dilute Acetic Acid or Citric Acid.
-
Why? Extreme pH shifts in the waste drum can trigger precipitation or heat generation.
-
-
The Phase Check:
-
Ensure the solution is single-phase. If a bilayer forms (organic/aqueous), separate them.[1] This compound partitions based on pH; keep it in the phase where it is soluble to prevent sludge formation in the drum.
-
Disposal Workflow
The following decision tree outlines the operational logic for disposing of this compound.
Figure 1: Decision matrix for the disposal of thiane-piperazine derivatives. Note the critical pH check for aqueous streams to prevent unexpected buffering effects in waste containers.
Waste Stream Management
Categorize the waste based on the solvent matrix. The compound itself is "Non-Regulated" under RCRA (unless characteristic), but the mixture dictates the code.[1]
| Waste Stream | Container Type | Labeling Requirements | EPA Waste Codes (Typical) |
| Solid Waste | HDPE Wide-Mouth Jar or Liner Bag | "Non-Regulated Organic Solid" Contains: Sulfur, Nitrogen Heterocycles | None (unless mixed with listed solvents) |
| Non-Halogenated Organic | Safety Can / Carboy (Steel or HDPE) | "Flammable Organic Waste" Contains: Thiane-piperazine derivative | D001 (Ignitable), F003 (Spent Solvents) |
| Halogenated Organic | HDPE Carboy (Do not use Metal) | "Halogenated Organic Waste" Warning: Do not mix with alkali metals | F001/F002 (Spent Halo-Solvents) |
| Aqueous Waste | HDPE Carboy | "Aqueous Waste - Trace Organics" pH: 6-9 | None (if dilute and neutralized) |
Critical Note on Incineration: Ensure the waste manifest clearly states "Contains Sulfur" . Commercial incinerators must adjust their feed rates to prevent exceeding SO₂ emission limits. The thiane ring will combust to form SO₂, which is corrosive to flue linings if not managed [1].[1]
Emergency Spillage Procedures
If a spill occurs, the zwitterionic nature of the compound means it may be sticky or difficult to clean with water alone.[1]
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[1] Respiratory protection (N95) if dust is generated.
-
Containment:
-
Solid: Do not sweep dry (generates dust). Cover with a damp paper towel or use a HEPA vacuum.
-
Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible source + oxidizable sulfur = fire risk).
-
-
Decontamination:
-
Disposal of Debris: Place all contaminated absorbents into the Solid Waste container.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] Retrieved from [Link]
-
Ecole Polytechnique Fédérale de Lausanne (EPFL). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
